ONC-201 Dihydrochloride
Description
Origin and Discovery of ONC-201 Dihydrochloride (B599025)
The inception of ONC-201 Dihydrochloride was not accidental but the result of a deliberate and innovative drug discovery strategy. Unlike traditional target-based screening, its discovery was rooted in identifying a specific cellular outcome—apoptosis—leading to a compound with a novel mechanism of action.
ONC-201 was discovered through a phenotypic, cell-based screen. nih.govnih.gov This approach prioritizes the identification of compounds that produce a desired effect in a cellular context, with the precise molecular target often being determined later. nih.govresearchgate.net The screen was specifically designed to identify small molecules that could induce the transcriptional activity of the gene for TNF-related apoptosis-inducing ligand (TRAIL), a protein known to trigger programmed cell death, or apoptosis, in cancer cells. amegroups.orgnih.gov The initial screening that led to the discovery of ONC-201 was conducted using a human colorectal cancer (CRC) cell line. nih.govacs.org This method allowed for the selection of a molecule based on its ability to engage a specific downstream signaling pathway that results in anti-tumor effects. nih.govresearchgate.net
The phenotypic screen successfully identified a lead compound, initially designated TIC10, which stands for TRAIL-Inducing Compound 10. nih.govnih.govtandfonline.com This compound, later named ONC-201, was selected for clinical development due to its favorable drug-like properties and its ability to induce TRAIL transcription independently of the p53 tumor suppressor protein, which is often mutated in cancer. nih.govnih.govresearchgate.net The screening process utilized a TRAIL gene promoter that lacked p53 DNA-binding sites, ensuring the identified compounds worked through a different mechanism. nih.gov
Subsequent research elucidated that ONC-201's mechanism involves the integrated stress response (ISR), a cellular signaling network. nih.govamegroups.org Activation of the ISR leads to the induction of transcription factors ATF4 and CHOP, which in turn upregulate the TRAIL receptor DR5 on the surface of cancer cells. amegroups.orgnih.gov Concurrently, ONC-201 causes the dual inactivation of the Akt and ERK signaling pathways. nih.govfrontiersin.org This leads to the activation of the transcription factor Foxo3a, which translocates to the nucleus and drives the transcription of the TRAIL ligand. nih.govnih.govfrontiersin.org The dual upregulation of both the death ligand (TRAIL) and its receptor (DR5) creates a potent, self-contained apoptotic signal in cancer cells. amegroups.org
| Initial Name | TIC10 (TRAIL-Inducing Compound 10) nih.govnih.govtandfonline.com |
| Screening Method | Phenotypic cell-based screen for p53-independent TRAIL inducers nih.govnih.gov |
| Cell Line Used | Human colorectal cancer cell line (HCT116) nih.govacs.org |
| Primary Mechanism | Induces both TRAIL ligand and its receptor, DR5 amegroups.org |
| Key Signaling Pathways | Integrated Stress Response (ISR), Akt/ERK inactivation, Foxo3a activation nih.govamegroups.orgnih.gov |
ONC-201 is the founding member of a new chemical class of anti-cancer compounds known as imipridones. nih.govresearchgate.netamegroups.orgnih.govnewdrugapprovals.org This classification is based on the molecule's unique imidazopyridopyrimidone core structure. frontiersin.org The development of this class was pioneered by Oncoceutics, Inc. biospace.comcinj.org The discovery of ONC-201 has paved the way for the creation of chemical analogs, such as ONC206, which have been investigated for potentially enhanced potency and different therapeutic applications. frontiersin.orgbiospace.com The imipridone family represents a new class of anticancer therapy with a distinct mechanism of action currently being evaluated in multiple clinical trials. nih.govnih.gov
Identification as a TRAIL-Inducing Compound
Academic Rationale for Investigating this compound
The scientific interest in this compound is driven by a pressing clinical need and the compound's unique biological properties.
A significant motivation for the investigation of ONC-201 is the urgent need for new treatment options for aggressive, recurrent, and treatment-refractory cancers. amegroups.orgnih.gov Many malignancies, such as glioblastoma and certain pancreatic cancers, have poor prognoses and often develop resistance to standard-of-care therapies. amegroups.orgtandfonline.com Preclinical studies have shown that ONC-201 is effective against cancer cell lines and patient-derived tumor samples that are resistant to conventional treatments like temozolomide (B1682018) and bevacizumab in glioblastoma. nih.govamegroups.orgnih.gov The compound has shown particular promise for tumors with specific genetic profiles, such as H3 K27M-mutant gliomas, which are highly aggressive and fatal brain tumors. biospace.comoup.comoup.com The search for small molecules like ONC-201 was also spurred by the limited success of earlier therapies based on recombinant TRAIL, highlighting the need for alternative strategies to leverage the TRAIL apoptosis pathway. tandfonline.com
A key attribute that makes ONC-201 a compelling therapeutic candidate is its selective cytotoxicity. amegroups.orgnih.gov Extensive preclinical research has consistently demonstrated that ONC-201 induces anti-proliferative and pro-apoptotic effects across a broad spectrum of tumor cells while exhibiting minimal or no toxicity to normal, healthy cells. nih.govnih.govnih.govnewdrugapprovals.org For instance, studies in lung cancer models showed that ONC-201 triggered apoptosis in primary human lung cancer cells without harming normal human cells. nih.gov This preferential activity against neoplastic cells suggests a favorable therapeutic window and is a critical characteristic for a novel anticancer agent. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1638178-82-1 |
|---|---|
Molecular Formula |
C24-H26-N4-O.2Cl-H |
Molecular Weight |
459.4182 |
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;dihydrochloride |
InChI |
InChI=1S/C24H26N4O.2ClH/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28;;/h2-10H,11-17H2,1H3;2*1H |
InChI Key |
HKBXPCQCBQFDML-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5.Cl.Cl |
Synonyms |
NSC350625 Dihydrochloride; 7-Benzyl- 4-(2-methylbenzyl)-2,4,6,7,8,9 -hexahydroimidazo[1,2-a] pyrido[3,4-e] pyrimidin-5(1H)-one Dihydrochloride |
Origin of Product |
United States |
Mechanistic Dissection of Onc 201 Dihydrochloride Action
Primary Molecular Targets and Ligand Interactions
The anti-cancer effects of ONC-201 are attributed to its interaction with two principal molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial Caseinolytic Protease P (ClpP). nih.govchimerix.com
Dopamine Receptor D2 (DRD2) Antagonism
ONC-201 acts as a selective antagonist of the D2-like subfamily of dopamine receptors, which includes DRD2 and DRD3. aacrjournals.orgnih.govfirstwordpharma.com This antagonism is a key component of its anti-tumor activity. oup.comoncotarget.com DRD2 is a G protein-coupled receptor (GPCR) that is overexpressed in a variety of cancers, including high-grade gliomas, and its presence is often associated with a poor prognosis. virtualtrials.org By blocking DRD2, ONC-201 inhibits downstream signaling pathways that are crucial for tumor growth, proliferation, and survival. aacrjournals.orgvirtualtrials.org
The antagonism of DRD2 by ONC-201 is unique in that it exhibits characteristics of both competitive and non-competitive inhibition. nih.govvirtualtrials.orgbmj.com This mixed antagonism is a result of its bitopic binding mechanism, meaning it interacts with the receptor at two distinct sites. oup.comnih.gov Schild analysis and radioligand competition assays have confirmed this dual inhibitory nature. nih.govoup.com This complex interaction leads to a shift in the IC50 and a repression of the Emax in the dopamine-dose-response curves for DRD2. oup.com This dual competitive and non-competitive antagonism is believed to contribute to the compound's unique selectivity and safety profile. oup.combmj.com
ONC-201 selectively targets the D2-like dopamine receptors, specifically DRD2 and DRD3, at physiologically relevant concentrations. aacrjournals.orgfirstwordpharma.comvirtualtrials.org Unlike many antipsychotic drugs that also target dopamine receptors, ONC-201 shows minimal to no activity against other dopamine receptor subtypes (D1-like) or other GPCRs. aacrjournals.orgnih.gov This high selectivity for DRD2 and DRD3 is a distinguishing feature of ONC-201. nih.gov While DRD3 is also a target, it is less frequently expressed in cancer cells compared to DRD2. nih.gov The focused antagonism of the D2-like receptors is thought to be more effective for anti-cancer purposes than broader-spectrum dopamine receptor inhibition. aacrjournals.orgnih.gov
The bitopic binding of ONC-201 to DRD2 involves both orthosteric and allosteric sites on the receptor. nih.govoup.comresearchgate.net The orthosteric site is the primary binding pocket where the natural ligand, dopamine, binds. nih.gov Molecular docking and mutagenesis studies have revealed that the imipridone core of ONC-201 extends into this orthosteric site. nih.gov
Simultaneously, a secondary part of the ONC-201 molecule engages with an allosteric site, a topographically distinct location on the receptor. oup.comnih.gov This allosteric interaction is thought to be responsible for the non-competitive aspect of its antagonism. nih.gov Alanine scanning mutagenesis has identified specific amino acid residues in both the orthosteric and allosteric regions that are critical for ONC-201's ability to antagonize DRD2. aacrjournals.orgnih.govoup.com These residues are predominantly conserved in DRD2 and DRD3, further explaining the compound's selectivity. oup.com Point mutations at either the orthosteric or allosteric interaction sites have been shown to decrease the binding affinity of ONC-201. oup.com
| Interactive Data Table: Key Features of ONC-201 DRD2 Antagonism | |
| Feature | Description |
| Binding Mechanism | Bitopic, involving both orthosteric and allosteric sites. oup.comnih.gov |
| Inhibition Type | Mixed competitive and non-competitive. nih.govvirtualtrials.orgbmj.com |
| Receptor Selectivity | Selective for D2-like receptors (DRD2 and DRD3). aacrjournals.orgnih.govfirstwordpharma.com |
| Key Residues | Involves specific orthosteric and allosteric amino acid residues. aacrjournals.orgnih.govoup.com |
Involvement of DRD2 and DRD3 Receptors
Mitochondrial Caseinolytic Protease P (ClpP) Activation
In addition to its effects on dopamine receptors, ONC-201 also functions as an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP). nih.govpnas.org This activation of ClpP represents a distinct and significant component of its anti-cancer mechanism.
ClpP is a highly conserved serine protease located in the mitochondrial matrix. embopress.org In normal physiological conditions, ClpP, in conjunction with its ATPase chaperone ClpX, forms the ClpXP complex, which is essential for maintaining mitochondrial protein homeostasis, or proteostasis. embopress.org This complex is responsible for degrading misfolded or damaged proteins within the mitochondria, thereby ensuring the integrity and proper function of this vital organelle. pnas.orgresearchgate.net The process of identifying and degrading these aberrant proteins is a critical aspect of mitochondrial quality control. embopress.org Dysregulation of this process can lead to mitochondrial dysfunction and has been implicated in various diseases. embopress.org By hyperactivating ClpP, ONC-201 disrupts this carefully regulated process, leading to the degradation of essential mitochondrial proteins and ultimately triggering cell death in cancer cells. pnas.org
| Interactive Data Table: ONC-201 and ClpP Interaction | |
| Interaction | Description |
| Mechanism | Allosteric activation of ClpP. nih.govpnas.org |
| Function of ClpP | Maintenance of mitochondrial proteostasis and protein quality control. embopress.orgresearchgate.net |
| Consequence of Activation | Dysregulated degradation of mitochondrial proteins, leading to mitochondrial dysfunction and apoptosis. pnas.org |
Consequences for Oxidative Phosphorylation and Respiratory Chain Complexes
ONC-201 has been shown to disrupt mitochondrial function by targeting the mitochondrial caseinolytic protease P (ClpP). mdpi.comresearchgate.netoncotarget.comvirtualtrials.org This interaction leads to the degradation of various mitochondrial proteins, including subunits of the respiratory chain complexes. mdpi.comresearchgate.netfrontiersin.org Specifically, treatment with ONC-201 results in a decline in the levels of subunits for respiratory chain complexes I, II, and IV. mdpi.comresearchgate.net This degradation of essential components of the electron transport chain consequently impairs oxidative phosphorylation. mdpi.comresearchgate.netoncotarget.comelifesciences.org
Studies in various cancer cell lines have demonstrated that ONC-201 exposure leads to decreased cellular respiration. mdpi.com The inhibitory effect on respiration develops gradually, corresponding with the degradation of the respiratory complexes. mdpi.com For instance, in BT474 human breast cancer cells, ONC-201 treatment led to a time-dependent suppression of mitochondrial respiratory chain activity, with a more rapid impact observed on Complex I compared to Complex II. mdpi.com In neuroblastoma cells, ONC-201 treatment resulted in the downregulation of the respiratory chain subunits SDHB and NDUFS1, contributing to a state of energy depletion. nih.govnih.gov This disruption of mitochondrial respiration and subsequent ATP depletion is a key aspect of ONC-201's cytotoxic effects, particularly in cancer cells reliant on mitochondrial respiration. oncotarget.com
Table 1: Impact of ONC-201 on Respiratory Chain Complexes and Oxidative Phosphorylation
| Affected Component | Observed Effect | Consequence | Supporting Evidence |
|---|---|---|---|
| Respiratory Chain Complexes I, II, IV | Decreased levels of subunits | Impaired electron transport chain function | mdpi.comresearchgate.net |
| Oxidative Phosphorylation | Impairment | Decreased cellular respiration and ATP production | mdpi.comresearchgate.netoncotarget.comelifesciences.org |
| SDHB and NDUFS1 (subunits) | Downregulation in neuroblastoma cells | Contribution to energy depletion | nih.govnih.gov |
| Mitochondrial Respiration | Inhibition | Cellular energy crisis, particularly in respiration-dependent cells | mdpi.comoncotarget.com |
Downstream Signaling Pathway Modulation
A primary mechanism of action for ONC-201 is the activation of the Integrated Stress Response (ISR), a crucial cellular pathway that responds to various stress conditions. oncotarget.comvirtualtrials.orgoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.govnih.govtandfonline.com This activation is a central event in the anti-cancer effects of ONC-201 across a range of tumor types. oncotarget.comvirtualtrials.orgoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.govnih.govtandfonline.com The ISR is triggered by various cellular stresses and converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). oncotarget.comnih.govnih.govaacrjournals.orgtandfonline.com
ONC-201 induces the phosphorylation of eIF2α, a key event in ISR activation, through a mechanism that is notably independent of the PKR-like endoplasmic reticulum-resident protein kinase (PERK), a common activator of the ISR in response to endoplasmic reticulum stress. oncotarget.comnih.govnih.govaacrjournals.org Instead, in solid tumor cells, ONC-201-mediated eIF2α phosphorylation has been shown to be dependent on other eIF2α kinases, namely the heme-regulated inhibitor (HRI) and the RNA-dependent protein kinase (PKR). nih.gov In certain hematological malignancies like lymphoma and leukemia, the activation of eIF2α phosphorylation was also PERK-independent but relied on another kinase, the general control non-derepressible-2 (GCN2). oncotarget.com This selective engagement of specific eIF2α kinases highlights a nuanced and cell-type-specific mechanism of ISR induction by ONC-201. oncotarget.comnih.gov
The phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. oncotarget.comoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.gov Consequently, ONC-201 treatment results in the significant upregulation of ATF4 protein levels. oncotarget.commdpi.comnih.govoup.comasco.orgresearchgate.net ATF4, a key transcription factor of the ISR, then induces the expression of its downstream target, C/EBP Homologous Protein (CHOP), another transcription factor involved in apoptosis. oncotarget.comoncotarget.comoup.comasco.orgresearchgate.net The induction of the ATF4-CHOP axis is a consistent finding in response to ONC-201 across various cancer types, including colorectal cancer, triple-negative breast cancer, and glioblastoma. oncotarget.comnih.govasco.org The activation of ATF4 is considered a critical requirement for the anti-tumor activity of ONC-201, as knockdown of ATF4 has been shown to attenuate the compound's cytotoxic effects. oncotarget.com
A direct consequence of eIF2α phosphorylation is the general attenuation of global protein synthesis. oncotarget.comnih.govaacrjournals.orgnih.gov This occurs because phosphorylated eIF2α is a less efficient initiator of cap-dependent translation, which is the mechanism for translating the vast majority of cellular mRNAs. tandfonline.com Studies have confirmed that ONC-201 significantly inhibits total protein synthesis. acs.org This global translational attenuation contributes to cell cycle arrest by reducing the levels of key proteins like cyclin D1. nih.govnih.gov
In addition to activating the ISR, ONC-201 is known to inactivate the Akt and Extracellular signal-regulated kinase (ERK) signaling pathways. oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org This dual inactivation of pro-survival kinases is a significant contributor to the anti-cancer effects of ONC-201. oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org The inactivation of Akt and ERK has been observed in various cancer models, including colorectal cancer and neuroblastoma. frontiersin.orgaacrjournals.org This effect is not universally observed in all cell types; for instance, in some cervical cancer cells, ONC-201 effectively inhibited Akt and ERK phosphorylation in HeLa cells but not in SiHa cells. mdpi.com The inactivation of these pathways leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a, which in turn upregulates the transcription of the pro-apoptotic ligand TRAIL. oncotarget.comfrontiersin.orgaacrjournals.org
Table 2: Downstream Signaling Pathways Modulated by ONC-201
| Pathway | Key Molecule | Effect of ONC-201 | Consequence | Supporting Evidence |
|---|---|---|---|---|
| Integrated Stress Response (ISR) | eIF2α | PERK-independent phosphorylation | Activation of ISR | oncotarget.comnih.govnih.govaacrjournals.org |
| ATF4 | Induction | Preferential translation, activation of downstream targets | oncotarget.commdpi.comnih.govoup.comasco.orgresearchgate.net | |
| CHOP | Induction | Pro-apoptotic signaling | oncotarget.comoncotarget.comoup.comasco.orgresearchgate.net | |
| Global Translation | Attenuation | Cell cycle arrest | oncotarget.comnih.govaacrjournals.orgnih.govacs.org | |
| Akt/ERK Pathway | Akt | Inactivation/Dephosphorylation | Pro-survival signal inhibition | oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org |
| ERK | Inactivation/Dephosphorylation | Pro-survival signal inhibition | oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org |
2
1 Dephosphorylation and Nuclear Translocation of FOXO3A
A key mechanism in the anti-cancer activity of ONC-201 involves the modulation of the Forkhead box O3 (FOXO3A) transcription factor. oncotarget.comamegroups.org In many cancer cells, the pro-survival signaling pathways mediated by protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) are constitutively active. oncotarget.comnih.govresearchgate.net These kinases phosphorylate FOXO3A at specific residues, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its function as a transcription factor. oncotarget.com
ONC-201 treatment leads to the dual inactivation of Akt and ERK. oncotarget.comamegroups.orgnewdrugapprovals.org This inhibition of kinase activity results in the dephosphorylation of FOXO3A. oncotarget.comamegroups.orgresearchgate.net Once dephosphorylated, FOXO3A is released from its cytoplasmic anchor and translocates into the nucleus. oncotarget.comamegroups.orgresearchgate.netplos.org Inside the nucleus, FOXO3A can bind to the promoter regions of its target genes and activate their transcription. oncotarget.comamegroups.org Chromatin immunoprecipitation assays have confirmed a dose-dependent increase in the binding of FOXO3A to the promoter of the TRAIL gene following ONC-201 treatment. oncotarget.com This nuclear translocation and subsequent transcriptional activation of target genes by FOXO3A are critical for the pro-apoptotic effects of ONC-201. oncotarget.comresearchgate.net
| Component | Effect of ONC-201 | Consequence |
| Akt | Inactivation/Dephosphorylation | Ceases phosphorylation of FOXO3A |
| ERK | Inactivation/Dephosphorylation | Ceases phosphorylation of FOXO3A |
| FOXO3A | Dephosphorylation | Release from cytoplasmic sequestration |
| FOXO3A | Nuclear Translocation | Binds to gene promoters |
| Target Genes | Transcriptional Activation | Induction of apoptosis |
Induction of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP)
2 Implications for Cellular Growth and Proliferation
The activation of FOXO3A and the subsequent signaling cascades initiated by ONC-201 have significant implications for cellular growth and proliferation. By promoting the expression of pro-apoptotic proteins and inhibiting survival pathways, ONC-201 effectively curtails the uncontrolled growth of cancer cells. oncotarget.comnih.gov
Preclinical studies have demonstrated that ONC-201 inhibits cellular proliferation in a dose-dependent manner across a wide range of cancer cell lines, including those from endometrial, lung, and neuroblastoma cancers. nih.gov In neuroblastoma cells, treatment with ONC-201 resulted in a significant reduction in cellular viability and proliferation. Similarly, in uterine serous carcinoma cell lines, ONC-201 inhibited cell proliferation and also demonstrated anti-metastatic activity by reducing cell adhesion and invasion. nih.gov The anti-proliferative effects of ONC-201 are not limited to bulk tumor cells; it has also shown efficacy against cancer stem cells, which are often resistant to conventional therapies and are thought to drive tumor recurrence. oncotarget.com
3 TNF-Related Apoptosis-Inducing Ligand (TRAIL)/Death Receptor 5 (DR5) Apoptotic Pathway Engagement
A central feature of ONC-201's mechanism of action is its ability to engage the TNF-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), to induce apoptosis. oncotarget.comamegroups.orgnih.gov This pathway is a key component of the body's natural defense against tumorigenesis.
1 Upregulation of TRAIL Gene Transcription
As previously mentioned, the nuclear translocation of FOXO3A is a pivotal event in the mechanism of ONC-201. oncotarget.comamegroups.org Once in the nucleus, FOXO3A directly binds to the promoter of the TRAIL gene, leading to a significant increase in its transcription. oncotarget.comamegroups.orgresearchgate.net This transcriptional upregulation has been observed in various cancer cell types, including colon, lung, and glioblastoma. oncotarget.complos.org Biochemical studies have confirmed an increase in TRAIL mRNA levels in cancer cells treated with ONC-201, indicating that the regulation occurs at the transcriptional level. oncotarget.com The induction of TRAIL is a key downstream effect of the ONC-201-mediated inactivation of the Akt and ERK pathways. oncotarget.comnih.gov
2 Increased Expression of Death Receptor 5 (DR5)
In addition to upregulating the TRAIL ligand, ONC-201 also increases the expression of its cognate receptor, Death Receptor 5 (DR5). oncotarget.comamegroups.orgnih.gov This dual effect of enhancing both the ligand and its receptor amplifies the pro-apoptotic signal. The upregulation of DR5 is mediated through the integrated stress response (ISR) pathway. oncotarget.comamegroups.org ONC-201 treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn induces the expression of Activating Transcription Factor 4 (ATF4) and the transcription factor C/EBP homologous protein (CHOP). oncotarget.comamegroups.org ATF4 and CHOP then cooperate to increase the transcription of the DR5 gene. oncotarget.comamegroups.org This coordinated upregulation of both TRAIL and DR5 by distinct but complementary mechanisms is a unique feature of ONC-201's anti-cancer activity. amegroups.org
| Pathway | Key Transcription Factor | Target Gene |
| Akt/ERK Inhibition | FOXO3A | TRAIL |
| Integrated Stress Response | ATF4/CHOP | DR5 |
Dephosphorylation and Nuclear Translocation of FOXO3A
3 Induction of Caspase-Dependent and p53-Independent Apoptosis
The engagement of the TRAIL/DR5 pathway by ONC-201 ultimately culminates in the induction of apoptosis, a form of programmed cell death. oncotarget.comamegroups.orgnih.gov The binding of TRAIL to DR5 on the cell surface initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of initiator caspase-8. nih.govnih.gov Activated caspase-8 then triggers a cascade of effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates. nih.gov This caspase-dependent apoptosis has been observed in various cancer models, including non-Hodgkin's lymphoma and uterine serous carcinoma. nih.govnih.gov
A significant aspect of ONC-201-induced apoptosis is its independence from the tumor suppressor protein p53. oncotarget.commdpi.combiocrick.com Many conventional chemotherapies rely on a functional p53 pathway to induce cell death, and mutations in the TP53 gene are a common mechanism of drug resistance. The ability of ONC-201 to bypass the need for p53 makes it a promising therapeutic candidate for tumors with mutated or deficient p53. oncotarget.comoncotarget.com
4 Mitochondrial Dysfunction and Metabolic Reprogramming
Beyond its effects on apoptotic signaling pathways, ONC-201 also induces significant mitochondrial dysfunction and metabolic reprogramming in cancer cells. mdpi.comnih.govbiorxiv.org ONC-201 has been identified as an allosteric agonist of the mitochondrial protease Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP). nih.govfrontiersin.org Activation of ClpP by ONC-201 leads to the degradation of various mitochondrial proteins, including components of the respiratory chain. mdpi.comfrontiersin.orgfrontiersin.org
This degradation of respiratory chain proteins impairs oxidative phosphorylation (OXPHOS), the primary process of ATP production in mitochondria. mdpi.combiorxiv.orgnih.gov Studies have shown that ONC-201 treatment leads to a significant decrease in the oxygen consumption rate and ATP levels in cancer cells. mdpi.comnih.gov This impairment of mitochondrial respiration is often accompanied by an increase in glycolysis as a compensatory mechanism. nih.gov Furthermore, ONC-201 has been shown to reduce the expression of respiratory chain subunits such as SDHB and NDUFS1. mdpi.com The disruption of mitochondrial function also leads to increased levels of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol, further promoting apoptosis. mdpi.comfrontiersin.org
| Mitochondrial Component/Process | Effect of ONC-201 | Consequence |
| ClpP | Activation | Degradation of mitochondrial proteins |
| Respiratory Chain Proteins | Decreased expression/degradation | Impaired oxidative phosphorylation |
| Oxygen Consumption Rate (OCR) | Decrease | Reduced mitochondrial respiration |
| ATP Production | Decrease | Energy depletion |
| Reactive Oxygen Species (ROS) | Increase | Oxidative stress and apoptosis |
| Cytochrome c | Release into cytosol | Activation of intrinsic apoptotic pathway |
Mitochondrial Dysfunction and Metabolic Reprogramming
Impairment of Mitochondrial Respiration
ONC-201 dihydrochloride (B599025) has been shown to indirectly inhibit or impair mitochondrial respiration in various cancer cell lines. nih.govnih.gov This effect is a cornerstone of its mechanism, leading to a reduction in oxidative phosphorylation (OXPHOS), the primary process of ATP generation within the mitochondria. frontiersin.org Studies in breast cancer, glioblastoma, and medulloblastoma cells have consistently demonstrated that ONC-201 suppresses OXPHOS. nih.govnih.govfrontiersin.org The cytotoxicity of ONC-201 is significantly enhanced in cells grown in a glucose-free medium (containing galactose), which forces a dependency on mitochondrial respiration for energy production, thereby highlighting mitochondrial respiration as a key target. nih.gov
The impairment is not due to a direct inhibition of the respiratory chain components but is rather a consequence of the ONC-201-mediated activation of the mitochondrial protease ClpP. researchgate.netfrontiersin.org This hyperactivation leads to the degradation of various mitochondrial proteins, including subunits of the respiratory chain complexes, which in turn diminishes respiratory capacity. researchgate.netmdpi.com Specifically, the activities of respiratory chain complexes I, II, and IV have been shown to decrease following treatment. researchgate.net This disruption of normal respiratory function is a critical initiating step in the compound's anticancer effects.
Induction of Mitochondrial Structural Damage and Functional Impairment
Treatment with ONC-201 dihydrochloride induces significant and visible structural damage to mitochondria. nih.govecancer.org Electron and confocal microscopy analyses have revealed severe morphological alterations in cancer cells exposed to the compound. nih.govnih.gov These changes include a disruption of the normal mitochondrial network, a shift towards a fragmented mitochondrial morphology, and severe damage and degeneration over time. nih.govmdpi.com
Functionally, this structural damage is accompanied by a loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and function. mdpi.com The degradation of respiratory chain subunits contributes to this functional impairment. mdpi.com This disruption of both the physical structure and the electrochemical potential of the mitochondria underscores the comprehensive nature of the damage inflicted by the compound, rendering the organelle dysfunctional. nih.govnih.gov
Suppression of mtDNA-Encoded and Nuclear-Encoded Mitochondrial Genes
Consistent with the observed reduction in mtDNA and the impairment of respiration, this compound suppresses the expression of a multitude of mitochondrial genes. nih.govnih.gov RNA sequencing analyses have confirmed that this suppression affects both genes encoded by the mitochondrial genome and nuclear genes that encode for mitochondrial proteins. nih.govresearchgate.net
The targets of this suppression include genes involved in oxidative phosphorylation and other vital mitochondrial functions. nih.govnih.gov Key proteins whose expression is reduced include mitochondrial transcription factor A (TFAM), which is essential for mtDNA packaging and transcription, and mitochondrial elongation factor Tu (TUFM). mdpi.com The degradation of TFAM is a significant finding, as it directly explains the subsequent loss of mtDNA and the shutdown of mitochondrial protein synthesis. researchgate.netmdpi.com Downregulation has also been noted for specific respiratory chain subunits like SDHB (a subunit of Complex II) and NDUFS1 (a subunit of Complex I). mdpi.com
Table 2: Examples of Mitochondrial Genes and Proteins Suppressed by ONC-201 This table provides a summary of key mitochondrial components whose expression or protein levels are negatively affected by ONC-201 treatment.
| Gene/Protein | Encoded By | Function | Reference |
|---|---|---|---|
| MT-ND1 | mtDNA | Subunit of Respiratory Complex I | mdpi.com |
| SDHB | Nuclear DNA | Subunit of Respiratory Complex II | mdpi.com |
| NDUFS1 | Nuclear DNA | Subunit of Respiratory Complex I | mdpi.com |
| TFAM | Nuclear DNA | mtDNA packaging and transcription factor | researchgate.netmdpi.com |
| TUFM | Nuclear DNA | Mitochondrial protein synthesis (elongation factor) | mdpi.com |
This list is not exhaustive but represents key examples identified in research studies.
Alteration of Cellular Metabolic Activity and ATP Depletion
The culmination of mitochondrial respiration impairment, structural damage, and gene suppression is a profound shift in cellular metabolism, characterized by a severe depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.gov ONC-201 induces a dose-dependent decrease in cellular ATP levels. nih.gov This energy depletion is a direct result of the shutdown of oxidative phosphorylation. nih.govfrontiersin.org
In response to the impairment of mitochondrial respiration, some cancer cells attempt to compensate by increasing their rate of glycolysis. nih.govfrontiersin.org However, this metabolic reprogramming is often insufficient to meet the cell's energy demands, leading to a state of energy crisis. nih.gov The combination of ONC-201 with a glycolysis inhibitor like 2-Deoxyglucose has been shown to create a synergistic anti-cancer effect by blocking both major ATP production pathways, leading to enhanced energy depletion and cell death. nih.govfrontiersin.org This dual targeting of cellular metabolism underscores the central role of energy disruption in the compound's efficacy.
Table 3: Impact of ONC-201 on Cellular Energy Status This table summarizes findings on how ONC-201 affects key indicators of mitochondrial function and cellular energy in neuroblastoma (NB) cells.
| Cell Line | Parameter Measured | Outcome of ONC-201 Treatment | Reference |
|---|---|---|---|
| SK-N-AS | Mitochondrial Membrane Potential | Significantly Decreased | mdpi.com |
| BE(2)17 | Mitochondrial Membrane Potential | Significantly Decreased | mdpi.com |
| SK-N-AS & BE(2)17 | Total Cellular ATP | Significantly Decreased | mdpi.com |
These findings are consistent with the broader mechanism of mitochondrial disruption and energy depletion observed in other cancer types. nih.govnih.gov
Preclinical Efficacy Studies of Onc 201 Dihydrochloride
In Vitro Anticancer Activity Assessments
Broad-Spectrum Efficacy Across Diverse Tumor Cell Lines
ONC-201 has demonstrated potent and selective growth arrest and apoptosis-inducing capabilities across a wide array of tumor types. amegroups.org Its efficacy has been observed in numerous cancer cell lines, including but not limited to, glioblastoma, colorectal cancer, breast cancer, pancreatic cancer, non-small cell lung cancer, and various hematological malignancies like lymphoma and multiple myeloma. amegroups.orgoncotarget.comnih.govnih.gov An extensive in vitro screening of over 1,000 human cancer cell lines revealed that ONC-201 exhibited the highest potency in lymphomas and multiple myeloma. oncotarget.com
The compound's mechanism of action involves the induction of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. amegroups.orgnih.gov Specifically, ONC-201 upregulates both the pro-apoptotic death receptor ligand TRAIL and its receptor, Death Receptor 5 (DR5), leading to cancer cell death. amegroups.org This dual induction is a unique characteristic that contributes to its broad-spectrum activity. amegroups.org Furthermore, its effectiveness is often independent of the p53 tumor suppressor gene status, a common mutation in many cancers. amegroups.orgnih.gov
In hematological malignancies, ONC-201 has been shown to induce apoptosis in mantle cell lymphoma and acute myeloid leukemia cell lines and patient samples. nih.gov This activity is also p53-independent and extends to tumor cells with complex karyotypes, which are typically associated with a poorer clinical prognosis. nih.gov Similarly, in non-Hodgkin's lymphoma cell lines, ONC-201 induces caspase-dependent cell death. nih.gov
Table 1: Examples of Cancer Cell Lines with Demonstrated Sensitivity to ONC-201
| Cancer Type | Cell Lines | Key Findings | Citations |
|---|---|---|---|
| Glioblastoma | Various GBM cell lines, including patient-derived cells | Inhibits proliferation, induces TRAIL and cell death. oncotarget.comnih.gov | oncotarget.com, nih.gov |
| Colorectal Cancer | HCT116, RKO | Induces TRAIL-mediated apoptosis. nih.gov | nih.gov |
| Hematological Malignancies | Mantle cell lymphoma, acute myeloid leukemia, non-Hodgkin's lymphoma cell lines | Induces apoptosis, p53-independent. nih.gov | nih.gov |
| Pancreatic Cancer | Not specified | Inhibited pancreatic cancer growth in vitro. oncotarget.com | oncotarget.com |
| Breast Cancer | Triple-negative breast cancer (TNBC) cell lines | Induces pro-apoptotic and antiproliferative effects. nih.gov | nih.gov |
| Non-Small Cell Lung Cancer | Not specified | Antiproliferative, cytotoxic and pro-apoptotic efficacy. nih.gov | nih.gov |
| Head and Neck Squamous Cell Carcinoma | OC2, FaDu, Detroit 562, CAL27 | Reduced cell viability in a time- and dose-dependent manner. nih.gov | nih.gov |
Demonstrated Cytotoxicity in Chemotherapy- and Radiation-Resistant Cell Lines
A significant aspect of ONC-201's preclinical profile is its ability to exert cytotoxic effects on cancer cells that have developed resistance to standard treatments like chemotherapy and radiation. oncotarget.com
Studies have shown that ONC-201 is effective against glioblastoma cell lines that are resistant to temozolomide (B1682018), the standard-of-care chemotherapy. oncotarget.comnih.gov It has also demonstrated potent cytotoxicity against cancer cells isolated from a glioblastoma tumor that was resistant to temozolomide, bevacizumab, and radiation. oncotarget.comnih.gov This suggests that the mechanism of action of ONC-201 is distinct from these conventional therapies and can bypass the resistance mechanisms developed by the tumor cells. oncotarget.com
In head and neck squamous cell carcinoma (HNSCC), ONC-201 retained its cytotoxic efficacy in cisplatin-resistant cells, indicating that resistance to cisplatin (B142131) did not confer cross-resistance to ONC-201. nih.gov The compound was also effective in a 5-fluorouracil (B62378) (5-FU)-resistant colorectal cancer patient specimen. nih.gov Furthermore, in mantle cell lymphoma, ONC-201 induced high levels of apoptosis in patient samples with clinical resistance to standard-of-care therapies such as ibrutinib. oncotarget.com
The combination of ONC-201 with radiation has also been explored, with studies showing synergistic effects in suppressing the colony formation of glioblastoma cell lines. oncotarget.com In prostate cancer cells known to be radiation-resistant, ONC-201 treatment significantly induced cell death. unl.pt
Table 2: Efficacy of ONC-201 in Therapy-Resistant Cancer Models
| Cancer Type | Resistance Profile | Key Findings | Citations |
|---|---|---|---|
| Glioblastoma | Temozolomide-resistant | ONC-201 inhibits cellular proliferation and induces cell death. oncotarget.comnih.gov | oncotarget.com, nih.gov |
| Glioblastoma | Temozolomide, bevacizumab, and radiation-resistant | Demonstrated potent cytotoxicity in patient-derived cells. oncotarget.comnih.gov | oncotarget.com, nih.gov |
| Colorectal Cancer | 5-Fluorouracil (5-FU)-resistant | Induced TRAIL and subsequent cell death in a patient specimen. nih.gov | nih.gov |
| Mantle Cell Lymphoma | Ibrutinib-resistant | Induced high levels of specific apoptosis in patient samples. oncotarget.com | oncotarget.com |
| Head and Neck Squamous Cell Carcinoma | Cisplatin-resistant | Retained cytotoxic efficacy. nih.gov | nih.gov |
| Prostate Cancer | Radiation-resistant | Significantly induced cell death. unl.pt | unl.pt |
Specific Activity Against Cancer Stem Cell Models
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, therapy resistance, and relapse. oncotarget.comnih.gov ONC-201 has demonstrated significant efficacy in targeting these CSCs in various cancer models, including colorectal cancer, acute myeloid leukemia (AML), and glioblastoma. oncotarget.comnih.gov
In colorectal cancer, ONC-201 has been shown to significantly deplete CSC populations positive for markers like CD133, CD44, and Aldefluor, particularly in 5-FU-resistant cells. oncotarget.com It also inhibits the formation of colonospheres, a key characteristic of CSC self-renewal. oncotarget.com Similarly, in glioblastoma, ONC-201 has been shown to inhibit the growth of CSCs in 3D neurosphere cultures established from freshly isolated human glioblastoma tumors. amegroups.org It potently inhibited the in vitro cell viability of both newly diagnosed and recurrent glioblastoma CSC-enriched cultures. nih.govplos.org
In AML patient samples, ONC-201 induced apoptosis in leukemia stem/progenitor cells to an extent equivalent to that observed in non-CSC populations. oncotarget.com This ability to target both the bulk tumor and the CSC population is a significant advantage, as it may lead to more durable therapeutic responses. oncotarget.com The mechanism of action against CSCs involves the downregulation of stem cell-related genes and self-renewal signaling pathways. nih.govplos.org
Table 3: Activity of ONC-201 Against Cancer Stem Cells (CSCs)
| Cancer Type | CSC Model | Key Findings | Citations |
|---|---|---|---|
| Colorectal Cancer | 5-FU-resistant CSCs | Depleted CD133, CD44, and Aldefluor-positive CSCs; inhibited colonosphere formation. oncotarget.com | oncotarget.com |
| Glioblastoma | Neurosphere cultures from patient samples | Inhibited cell viability and growth of CSC-enriched cultures. amegroups.orgoncotarget.comnih.govplos.org | oncotarget.com, amegroups.org, nih.gov, plos.org |
| Acute Myeloid Leukemia | Patient-derived leukemia stem/progenitor cells | Induced apoptosis in CSCs to a similar extent as non-CSCs. oncotarget.com | oncotarget.com |
| Prostate Cancer | Not specified | Targets CSCs. amegroups.org | amegroups.org |
In Vivo Anticancer Efficacy in Preclinical Models
Evaluation in Subcutaneous, Orthotopic, and Transgenic Mouse Models
The in vivo efficacy of ONC-201 has been demonstrated in over 25 preclinical cancer models, including subcutaneous, orthotopic, and transgenic mouse models, across a wide range of malignancies. nih.govnih.gov These studies have consistently shown that ONC-201 can inhibit tumor growth, reduce tumor burden, and improve survival. nih.govnih.govbiorxiv.org
In subcutaneous xenograft models , where human cancer cells are implanted under the skin of immunodeficient mice, ONC-201 has shown anti-tumor effects in models of colorectal cancer, non-small cell lung cancer, breast cancer, and temozolomide-resistant glioblastoma. oncotarget.comnih.gov For instance, in colorectal cancer xenografts, a single dose of ONC-201 was sufficient to induce potent anti-tumor effects. oncotarget.com
Orthotopic models , which involve implanting tumor cells into the corresponding organ of origin to better mimic the natural tumor microenvironment, have also been used to evaluate ONC-201. In an orthotopic model of glioblastoma, a single dose of ONC-201 doubled the survival of mice with aggressive intracranial tumors. oncotarget.com In a metastatic colorectal cancer model, ONC-201 demonstrated single-agent antitumor efficacy, reducing both the primary tumor burden and its spread to metastatic sites. nih.gov
Transgenic mouse models , which are genetically engineered to develop specific types of cancer, provide another layer of preclinical validation. In the Eµ-myc transgenic mouse model, which spontaneously develops aggressive lymphomas, weekly oral administration of ONC-201 prolonged the median survival of the mice. oncotarget.com In the Apcmin/+ mouse model of intestinal polyposis, ONC-201 showed a strong suppressive effect on the development of both small and large intestinal tumors. nih.gov
Table 4: Summary of In Vivo Efficacy of ONC-201 in Preclinical Models
| Model Type | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| Subcutaneous | Colorectal Cancer | Potent anti-tumor effects with a single dose. oncotarget.com | oncotarget.com |
| Subcutaneous | Non-Small Cell Lung Cancer | Decreased tumor burden and slowed tumor growth. nih.gov | nih.gov |
| Subcutaneous | Breast Cancer | Caused tumor regression as a single agent. nih.gov | nih.gov |
| Subcutaneous | Glioblastoma (Temozolomide-resistant) | Highly effective as a single agent. oncotarget.com | oncotarget.com |
| Orthotopic | Glioblastoma | A single dose doubled median survival. oncotarget.com | oncotarget.com |
| Orthotopic | Colorectal Cancer (metastatic) | Reduced tumor burden and metastasis. nih.gov | nih.gov |
| Transgenic (Eµ-myc) | Lymphoma | Prolonged median survival. oncotarget.com | oncotarget.com |
| Transgenic (Apcmin/+) | Intestinal Polyposis | Suppressed development of intestinal tumors. nih.gov | nih.gov |
Efficacy in High-Grade Glioma Models, Including H3K27M-Mutant Glioma
ONC-201 has demonstrated significant preclinical efficacy in various high-grade glioma models, with particularly notable activity in those harboring the H3K27M mutation. ascopubs.orgonclive.combaptisthealth.net In vitro studies have shown that ONC-201 can inhibit cell proliferation and induce cell death in numerous glioblastoma cell lines. oncotarget.com This cytotoxic effect is observed even in cells resistant to the standard-of-care chemotherapy, temozolomide, and is not diminished by mutations in p53, EGFR, or IDH1/2 genes, nor by MGMT status. oncotarget.com
The compound has also shown potent activity against cancer stem cells (CSCs) in glioblastoma models. oncotarget.comamegroups.org Specifically, ONC-201 has been shown to inhibit the growth of glioblastoma CSCs in 3D neurosphere cultures derived from freshly isolated human tumors. amegroups.org
Interactive Table: Preclinical Efficacy of ONC-201 in High-Grade Glioma Models
| Model Type | Key Findings | References |
|---|---|---|
| Glioblastoma Cell Lines | Inhibition of proliferation and induction of apoptosis, including in temozolomide-resistant lines. | oncotarget.comamegroups.org |
| Glioblastoma Patient Samples | Potent cytotoxicity in cells resistant to temozolomide, bevacizumab, and radiation. | amegroups.org |
| Glioblastoma Cancer Stem Cells | Inhibition of growth in 3D neurosphere cultures and depletion of CSC populations. | oncotarget.comamegroups.org |
| Intracranial Tumor Mouse Model | A single oral dose inhibited tumor growth and prolonged survival. | virtualtrials.org |
| H3 K27M-Mutant Glioma Models | Antitumor efficacy and reversal of H3K27me3 loss. | ascopubs.orgonclive.com |
Activity in Other Solid Tumor Preclinical Models (e.g., Colorectal, Breast, Prostate, Endometrial Carcinoma)
The preclinical antitumor activity of ONC-201 extends to a wide array of solid tumors beyond high-grade gliomas. nih.gov
Colorectal Cancer (CRC): ONC-201 was initially discovered in a screen using a human CRC cell line and demonstrates relatively high sensitivity in this tumor type. oncotarget.com It induces the TRAIL pathway, leading to cell death in various human CRC cell lines, irrespective of mutations in p53 and KRAS that confer resistance to standard therapies. oncotarget.com ONC-201 is also effective against fresh CRC specimens and has shown a strong ability to eliminate chemotherapy-resistant CRC stem-like cells. oncotarget.comamegroups.org In the Apcmin/+ mouse model, which represents a high-risk population for colorectal cancer, oral administration of ONC-201 significantly suppressed the development of both colonic and small intestinal tumors. nih.gov Specifically, a 50 mg/kg body weight dose led to a greater than 50% reduction in colonic tumor incidence. nih.gov
Breast Cancer: Preclinical studies have shown that ONC-201 is effective against various breast cancer subtypes, including triple-negative breast cancer (TNBC) and non-TNBC cells. ascopubs.orgclinicaltrials.govmycancergenome.org It induces cell death and can deplete the population of breast cancer stem cells. ascopubs.org The compound's efficacy is observed regardless of the cells' sensitivity to TRAIL, which may be due to its ability to upregulate death receptors and suppress anti-apoptotic proteins. ascopubs.org While some studies show ONC-201 kills breast cancer cells through a TRAIL-independent mechanism involving mitochondrial damage, others demonstrate antitumor effects through both TRAIL-dependent and independent pathways. nih.govecancer.org
Prostate Cancer: ONC-201 has demonstrated potent anti-proliferative and pro-apoptotic effects in both castration-sensitive and castration-resistant prostate cancer cell lines. nih.gov It has been shown to downregulate the expression of key drivers of prostate cancer, such as the androgen receptor variant AR-V7 and the biomarker PSA. nih.gov Furthermore, ONC-201 has shown efficacy in several xenograft models of human prostate cancer and can inhibit the growth of prostate cancer stem cells. amegroups.orgnih.gov
Endometrial Carcinoma: In preclinical models of endometrial cancer, ONC-201 has been shown to decrease the viability of various endometrial cancer cell lines at clinically achievable concentrations. nih.govclinicaltrials.gov It activates the integrated stress response and induces the expression of TRAIL and its receptor, DR5. nih.gov Pre-treatment with ONC-201 sensitizes endometrial cancer cells to TRAIL, leading to enhanced cell death. nih.gov In a xenograft model, the combination of ONC-201 and TRAIL significantly reduced tumor growth and prolonged survival. nih.gov
Interactive Table: Preclinical Activity of ONC-201 in Other Solid Tumors
| Tumor Type | Model(s) | Key Findings | References |
|---|---|---|---|
| Colorectal Cancer | Cell lines, fresh patient specimens, Apcmin/+ mouse model | Induces TRAIL-mediated apoptosis, effective against resistant mutations, depletes cancer stem cells, significantly reduces tumor incidence and multiplicity in vivo. | oncotarget.comamegroups.orgnih.gov |
| Breast Cancer | Cell lines (TNBC, non-TNBC) | Induces cell death, depletes cancer stem cells, effective regardless of TRAIL sensitivity, involves mitochondrial damage. | ascopubs.orgclinicaltrials.govmycancergenome.orgnih.govecancer.org |
| Prostate Cancer | Cell lines (castration-sensitive and -resistant), xenograft models | Potent anti-proliferative and pro-apoptotic effects, downregulates AR-V7 and PSA, inhibits cancer stem cells. | amegroups.orgnih.gov |
| Endometrial Carcinoma | Cell lines, xenograft model | Decreases cell viability, activates integrated stress response, sensitizes cells to TRAIL, combination with TRAIL reduces tumor growth and prolongs survival. | nih.govclinicaltrials.gov |
Activity in Hematological Malignancy Preclinical Models (e.g., Lymphoma, Acute Myeloid Leukemia, Multiple Myeloma)
ONC-201 has demonstrated significant preclinical efficacy across a range of hematological malignancies. oncotarget.comnih.gov
Lymphoma: In preclinical in vitro studies, lymphoma cell lines are among the most sensitive to ONC-201. oncotarget.com The compound induces apoptosis in mantle cell lymphoma (MCL) cell lines and patient samples, including those with clinical resistance to standard therapies like ibrutinib. oncotarget.comchimerix.com ONC-201 has also shown activity in pediatric Burkitt's lymphoma and T-cell lymphoma cell lines, where it induces TRAIL and DR5 expression in a dose-dependent manner. nih.govashpublications.org In a transgenic mouse model of lymphoma, ONC-201 has been shown to prolong survival. nih.gov
Acute Myeloid Leukemia (AML): ONC-201 is highly effective in AML cell lines and patient samples, regardless of p53 mutation status or complex karyotypes, which are often associated with a poor prognosis. oncotarget.comchimerix.comashpublications.org The compound induces apoptosis in both bulk tumor cells and cancer stem cells in AML models. oncotarget.comashpublications.org It has been shown to abrogate the engraftment of leukemic stem cells in mice while sparing normal bone marrow cells. chimerix.comgrantome.com
Multiple Myeloma (MM): Preclinical models of multiple myeloma have shown sensitivity to ONC-201. oncotarget.com The compound decreased the viability of human MM cell lines with IC50 values in the low micromolar range, even in high-risk cell lines. aacrjournals.org This efficacy was independent of TP53 status. aacrjournals.orgnih.gov In MM cells, ONC-201 induces apoptosis by inhibiting the Erk1/2 signaling pathway and upregulating the pro-apoptotic protein Bim. aacrjournals.org Furthermore, MM cell lines that have developed resistance to standard-of-care agents were still sensitive to ONC-201. nih.gov
Interactive Table: Preclinical Activity of ONC-201 in Hematological Malignancies
| Malignancy | Model(s) | Key Findings | References |
|---|---|---|---|
| Lymphoma | Cell lines (MCL, Burkitt's, T-cell), patient samples, transgenic mouse model | High sensitivity, induces apoptosis in resistant samples, prolongs survival in vivo. | oncotarget.comnih.govchimerix.comashpublications.orgnih.gov |
| Acute Myeloid Leukemia | Cell lines, patient samples, xenograft models | Effective regardless of p53 status or karyotype, targets both bulk and stem cells, spares normal bone marrow. | oncotarget.comchimerix.comashpublications.orggrantome.com |
| Multiple Myeloma | Cell lines, patient-derived cells | Decreases cell viability, effective in high-risk and p53-mutated cells, overcomes resistance to standard therapies. | oncotarget.comaacrjournals.orgnih.gov |
Demonstrated Blood-Brain Barrier Penetration in Murine Models
A critical characteristic of ONC-201 for the treatment of brain tumors is its ability to cross the blood-brain barrier (BBB). amegroups.org Preclinical studies in murine models have consistently demonstrated that orally administered ONC-201 penetrates the BBB. oncotarget.comamegroups.orgnih.gov This penetration allows the compound to reach therapeutic concentrations within the brain, which is essential for its efficacy against central nervous system malignancies like high-grade gliomas. ascopubs.org The ability to cross the intact BBB has been a key factor in its evaluation for brain tumors. nih.gov
Mechanisms of Resistance to Onc 201 Dihydrochloride
Identification of Acquired Resistance Mechanisms in Preclinical Models
Preclinical models have been instrumental in identifying the molecular underpinnings of acquired resistance to ONC-201. In tumor cells that develop resistance over time, specific genetic and phenotypic changes have been observed. For instance, glioblastoma cells with acquired resistance to ONC-201 have shown partial cross-resistance to its analog, ONC-206, suggesting some overlapping mechanisms of action and resistance. chimerix.com Furthermore, studies in triple-negative breast cancer (TNBC) have revealed that cells acquiring resistance to ONC-201 also become cross-resistant to TRAIL, a key downstream effector of ONC-201's apoptotic activity. nih.gov This highlights the importance of the TRAIL pathway in ONC-201's mechanism and how its disruption can lead to resistance.
Role of PI3K/AKT/MTOR Signaling Axis in Mediating Resistance
The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, plays a significant role in mediating resistance to ONC-201. While ONC-201 can downregulate this pathway in sensitive ovarian cancer cells, its reactivation can contribute to resistance. nih.gov In diffuse intrinsic pontine gliomas (DIPG), redox-activated PI3K/Akt signaling promotes metabolic adaptation and reduces sensitivity to ONC-201. aacrjournals.orgnih.gov This suggests that the tumor's ability to activate this pro-survival pathway can counteract the cytotoxic effects of ONC-201. Kinome-wide screening in TNBC has also pointed to the PI3K/Akt pathway as a potential synergistic therapeutic target, further implicating its role in the response to ONC-201. researchgate.net
Contributions of Metabolic Adaptation and Reduced Mitochondrial Dependence to Resistance
Metabolic plasticity is a key factor in the development of resistance to ONC-201. The compound primarily targets mitochondrial function, and cells that can adapt their metabolism to become less reliant on mitochondrial respiration are inherently more resistant. nih.govoncotarget.com For example, cancer cells that are highly dependent on glycolysis, the process of generating energy without oxygen, show resistance to ONC-201. nih.govoncotarget.com This is because they can bypass the mitochondrial disruption caused by the drug. Studies have shown that fumarate (B1241708) hydratase deficient cancer cells and those with reduced mitochondrial DNA are resistant to ONC-201. nih.govoncotarget.com Furthermore, in DIPG, metabolic adaptation driven by PI3K/Akt signaling allows tumor cells to withstand the disruption of mitochondrial energy homeostasis induced by ONC-201. aacrjournals.orgnih.gov
Potential Resistance Associated with Mutations in DRD5 or ClpP
Mutations in the direct targets of ONC-201 can also confer resistance. A missense mutation in the Dopamine (B1211576) Receptor D5 (DRD5) gene has been identified in tumor cells with acquired resistance to ONC-201. oup.comoup.comvirtualtrials.org Overexpression of either the mutant or the wild-type DRD5 can induce partial resistance, suggesting that increased DRD5 signaling can counteract the effects of ONC-201's antagonism of the DRD2 receptor. oup.comoup.comnih.gov Additionally, since ONC-201 acts as an agonist of the mitochondrial protease ClpP, mutations or inactivation of ClpP can also lead to resistance. nih.gov In leukemia and lymphoma models, inactivation or mutation of ClpP conferred resistance to ONC-201 treatment. nih.gov
Compromised ATF4 Activation in ONC-201 Dihydrochloride-Resistant Cells
A key downstream effector of ONC-201's activity is the activation of the integrated stress response (ISR), which involves the transcription factor ATF4. nih.govoncotarget.com ATF4 plays a crucial role in inducing apoptosis in response to ONC-201. nih.govoncotarget.com In ONC-201-resistant TNBC cells, the activation of ATF4 is compromised. nih.govoncotarget.com This failure to induce ATF4 impairs the downstream apoptotic signaling, allowing the cancer cells to survive treatment. Knockdown of ATF4 in sensitive cells has been shown to impair ONC-201-induced apoptosis, confirming its central role in the drug's efficacy. nih.gov
Combination Strategies in Preclinical Research for Onc 201 Dihydrochloride
Exploration of Synergistic Effects with Established Anticancer Therapies
The synergistic potential of ONC-201 dihydrochloride (B599025) has been investigated in combination with various established anticancer therapies in preclinical models. nih.govresearchgate.net These studies have spanned different cancer types, including solid tumors and hematological malignancies. nih.govoncotarget.com For instance, in colorectal cancer (CRC) models, while ONC-201 did not show synergy with 5-fluorouracil (B62378) (5-FU) or irinotecan, a powerful synergistic effect was observed when combined with the anti-angiogenic agent bevacizumab. asco.org This combination not only suppressed CRC xenograft growth, with some cases showing complete tumor regression, but also inhibited metastasis. asco.org
In castration-resistant prostate cancer (mCRPC) cell lines, ONC-201 has demonstrated synergistic effects when combined with second-generation non-steroidal anti-androgens like enzalutamide (B1683756) and darolutamide (B1677182). biorxiv.orgbiorxiv.org This synergy was observed irrespective of the androgen receptor (AR) status or castration sensitivity of the cancer cells in vitro. biorxiv.orgbiorxiv.org The combination led to a reduction in prostate-specific antigen (PSA) levels and induced markers of the integrated stress response (ISR). biorxiv.orgbiorxiv.org
Preclinical studies in small cell lung cancer (SCLC) have also shown promising results. The combination of ONC-201 with lurbinectedin, a DNA-binding agent, resulted in synergistic growth inhibition of SCLC cell lines. researchgate.netnih.gov This combination induced apoptosis and DNA damage markers while showing significantly less toxicity to healthy human lung epithelial cells. nih.gov Another study in SCLC cell lines investigated combinations with etoposide (B1684455) and carboplatin, revealing synergistic effects and an upregulation of cleaved PARP, a marker of apoptosis. aacrjournals.org
The table below summarizes key findings from preclinical studies on the synergistic effects of ONC-201 with established anticancer therapies.
| Cancer Type | Combination Agent | Cell Lines/Model | Key Findings |
| Colorectal Cancer (CRC) | Bevacizumab | HT-29 xenograft mice | Synergistic suppression of tumor growth, occasional complete tumor regressions, and suppression of metastasis. asco.org |
| Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide, Darolutamide | 22RV1, LNCaP, DU145, PC3 | Synergistic effects, reduced PSA levels, and induction of ATF4. biorxiv.org |
| Small Cell Lung Cancer (SCLC) | Lurbinectedin | H1048, H1105, H1882, H1417 | Synergistic growth inhibition and induction of apoptosis with less toxicity to normal cells. nih.gov |
| Small Cell Lung Cancer (SCLC) | Etoposide, Carboplatin | H1048, H1105 | Synergistic effect on cell viability and upregulation of cleaved PARP. aacrjournals.org |
Combinatorial Approaches with PI3K/Akt Pathway Inhibitors (e.g., Paxalisib) for Overcoming Resistance
A significant area of preclinical investigation has been the combination of ONC-201 with inhibitors of the PI3K/Akt pathway, a critical signaling cascade for cell growth and survival. rundipg.orgaacrjournals.org Research in diffuse midline glioma (DMG) and diffuse intrinsic pontine glioma (DIPG), highly aggressive pediatric brain tumors, has revealed that while ONC-201 can be effective, some tumor cells develop resistance. rundipg.orgaacrjournals.orgnih.gov This resistance mechanism has been linked to the activation of the PI3K/Akt signaling pathway as a metabolic adaptation to the mitochondrial stress induced by ONC-201. aacrjournals.orgamazonaws.com
To counteract this resistance, studies have explored combining ONC-201 with the brain-penetrant PI3K/Akt inhibitor, paxalisib. rundipg.orgaacrjournals.orgnewcastle.edu.au This combination has been shown to be synergistic, effectively overcoming the resistance mechanism. aacrjournals.orgamazonaws.com In preclinical models of DIPG, the combination of ONC-201 and paxalisib extended the survival of mice with aggressive DIPG patient-derived xenografts (PDX). nih.govoup.com Specifically, in the SU-DIPG-VI PDX model, the combination treatment significantly prolonged survival compared to vehicle control. oup.com Similarly, in the SF8626 PDX model, the combination also resulted in a significant survival benefit. nih.govoup.com
The rationale for this combination is further supported by findings that DIPG cells with mutations in PIK3CA (which activates the PI3K pathway) are more sensitive to ONC-201, while those with TP53 mutations are more resistant. aacrjournals.orgnih.gov The combination therapy appears to be particularly effective in tumors with TP53 mutations. amazonaws.com These preclinical findings have provided a strong basis for the initiation of clinical trials investigating the ONC-201 and paxalisib combination in patients with DMG and DIPG. rundipg.orgaacrjournals.orgclinicaltrials.eu
The table below details the preclinical findings for the combination of ONC-201 with PI3K/Akt pathway inhibitors.
| Cancer Type | Combination Agent | Cell Lines/Model | Key Findings |
| Diffuse Midline Glioma (DMG) / Diffuse Intrinsic Pontine Glioma (DIPG) | Paxalisib | DIPG PDX models (SU-DIPG-VI, SF8626, HSJD-DIPG-007) | Synergistic extension of survival by counteracting PI3K/Akt-mediated resistance. nih.govoup.comnih.gov |
| Diffuse Midline Glioma (DMG) / Diffuse Intrinsic Pontine Glioma (DIPG) | Paxalisib | TP53-inactive cell lines | Increased synergism in TP53 knockdown and knockout cell lines. amazonaws.com |
Investigating Interaction with Radiation Therapy and Chemotherapeutic Agents
The interaction of ONC-201 with radiation therapy and standard chemotherapeutic agents has been a key focus of preclinical research, particularly for difficult-to-treat cancers like glioblastoma (GBM). oncotarget.comaacrjournals.org Studies have shown that ONC-201 can act synergistically with both radiation and chemotherapy, enhancing their antitumor effects. oncotarget.comaacrjournals.org
In preclinical models of GBM, the triple combination of ONC-201, radiation therapy, and the chemotherapeutic agent temozolomide (B1682018) (TMZ) has been shown to be highly effective. oncotarget.comaacrjournals.org This triple therapy, referred to as IRT, significantly slowed tumor growth, reduced tumor burden, and prolonged survival in an orthotopic mouse model of GBM compared to any single or dual treatment. oncotarget.comaacrjournals.org Mice treated with the IRT regimen had a substantially longer median survival. oncotarget.com Furthermore, this combination was found to lower the expression of MGMT, a protein that confers resistance to TMZ, thereby increasing the chemotherapy's effectiveness. oncotarget.com
Synergy between ONC-201 and radiation has also been observed in other cancer types. In cell viability assays using breast and prostate cancer cell lines, the combination of ONC-201 and radiation resulted in a superior cytotoxic response compared to either agent alone. nih.govresearchgate.net In diffuse intrinsic pontine glioma (DIPG) cell lines, the combination showed modest synergy. nih.gov Mechanistically, in prostate cancer cells, the combination led to a synergistic induction of components of the integrated stress response. nih.govresearchgate.net In a breast cancer cell line, the combination strikingly induced PARP cleavage, indicating increased apoptosis. nih.govresearchgate.net
The combination of ONC-201 with other chemotherapeutic agents has also been explored. In pancreatic cancer models, the combination of ONC-201 and gemcitabine (B846) was well-tolerated and led to inhibited tumor growth and improved survival in mice. oncotarget.com In hematological malignancies, synergy has been documented with cytarabine (B982) in vitro. oncotarget.com
The following table summarizes the key preclinical findings of ONC-201 in combination with radiation and chemotherapy.
| Cancer Type | Combination Agent(s) | Cell Lines/Model | Key Findings |
| Glioblastoma (GBM) | Radiation, Temozolomide | U251 orthotopic mouse model | Significantly prolonged survival and reduced tumor burden; decreased MGMT expression. oncotarget.comaacrjournals.org |
| Breast and Prostate Cancer | Radiation | MDA-MB-468 (Breast), PC3 (Prostate) | Superior cytotoxic response; synergistic induction of integrated stress response and apoptosis markers. nih.govresearchgate.net |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Radiation | DIPG cell lines | Modest synergy observed in cell viability assays. nih.gov |
| Pancreatic Cancer | Gemcitabine | Xenograft model | Inhibited tumor growth and improved survival. oncotarget.com |
| Hematological Malignancies | Cytarabine | In vitro models | Synergistic effects. oncotarget.com |
Potential Synergy with Immune-Checkpoint Modulators
Preclinical evidence suggests that ONC-201 possesses immunomodulatory properties that could create synergy with immune-checkpoint modulators. nih.govresearchgate.net ONC-201 treatment has been shown to stimulate the accumulation of activated Natural Killer (NK) cells and T cells within the tumor microenvironment in immune-competent mouse models. nih.gov The antitumor efficacy of ONC-201 in vivo is partially dependent on NK cells, highlighting the importance of its immune-stimulatory effects. nih.gov
The mechanism behind this immune activation is thought to be multifactorial. ONC-201 induces membrane-bound TRAIL on NK cells, which contributes to their cytotoxic effects. nih.gov Furthermore, the antagonism of the dopamine (B1211576) receptor D2 (DRD2) by ONC-201 may play a role, as dopamine is known to inhibit NK cell function. nih.gov The activation of the integrated stress response and inhibition of the PI3K/Akt pathway by ONC-201 have also been associated with the activation of NK cell cytotoxicity. nih.gov
These immune-activating effects provide a strong rationale for combining ONC-201 with immune-checkpoint inhibitors. nih.govresearchgate.net In a preclinical study on castration-resistant prostate cancer, the combination of ONC-201 and darolutamide led to an increase in intra-tumoral NK cells and a trend of increased TRAIL activation within these cells in a xenograft model. biorxiv.orgbiorxiv.org In a murine triple-negative breast cancer model, the antitumor effects of combining ONC-201 with radiation were dependent on both CD4+ T cells and NK cells, further supporting the role of ONC-201 in modulating the tumor immune environment. researchgate.net These findings suggest that ONC-201 could potentially sensitize tumors to immune-checkpoint blockade, although more direct preclinical studies combining ONC-201 with checkpoint inhibitors are needed to fully elucidate this synergy. nih.gov
The table below summarizes the preclinical findings related to the immunomodulatory effects of ONC-201 and its potential synergy with immune-based therapies.
| Cancer Type | Combination Agent/Context | Model | Key Immunomodulatory Findings |
| General | Single agent | Immune-competent syngeneic mouse models | Increased intra-tumoral activated NK and CD3+ T cells; efficacy reduced by NK cell depletion. nih.gov |
| Castration-Resistant Prostate Cancer | Darolutamide | 22RV1 xenograft model | Increased intra-tumoral NK cells and trends of increased TRAIL activation within NK cells. biorxiv.orgbiorxiv.org |
| Triple-Negative Breast Cancer | Radiation | 4T1 subcutaneous tumors | Antitumor effects of the combination required CD4+ T cells and NK cells. researchgate.net |
Structural and Analog Research of Imipridones
Elucidation of ONC-201 Dihydrochloride (B599025) Molecular Structure
The precise molecular architecture of ONC-201 is fundamental to its biological function. Initial assumptions about its structure were later corrected through rigorous analytical techniques, revealing the specific isomeric form responsible for its therapeutic effects.
The compound known as ONC-201 was first described in patent literature with a chemical structure that was later found to be incorrect. nih.govnih.govresearchgate.net The originally proposed structure was a linear imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative. nih.govnih.gov However, subsequent and more detailed analyses using Nuclear Magnetic Resonance (NMR) and X-ray crystallography determined that the biologically active molecule, supplied by the National Cancer Institute (NCI) and manufactured by Oncoceutics, is in fact an angular [3,4-e] isomer. nih.govnih.govresearchgate.netwindows.netnih.gov This angular isomer, 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, features the imidazo (B10784944) ring fused at an angle to the pyridopyrimidine core. nih.govresearchgate.net
This structural distinction is critical, as the two isomers possess vastly different biological activities. nih.gov The angular structure of ONC-201 is solely responsible for its potent anti-cancer effects. nih.govnih.gov In contrast, the synthesized linear [4,3-d] isomer is biologically inactive. nih.govoncotarget.commedchemexpress.com Studies comparing the two isomers in HCT116 colorectal cancer cells demonstrated that only the angular ONC-201 could induce cancer cell death and upregulate the TRAIL gene. nih.gov The linear isomer failed to induce cell death at concentrations below 1 mM and did not induce TRAIL expression at any tested dose. nih.gov Furthermore, the loss of the angular structure also results in a loss of dopamine (B1211576) receptor D2 (DRD2) antagonist activity, which is a key part of its mechanism. aacrjournals.orgresearchgate.net This stark difference in activity underscores the critical importance of the specific three-dimensional arrangement of the imipridone core for its therapeutic potential. aacrjournals.orgresearchgate.netnih.gov
| Feature | Angular Isomer (ONC-201) | Linear Isomer |
| Structure Name | Imidazo[1,2-a]pyrido[3,4-e]pyrimidine | Imidazo[1,2-a]pyrido[4,3-d]pyrimidine |
| Biological Activity | Potent anti-cancer activity. nih.govnih.gov | Biologically inactive. nih.govoncotarget.commedchemexpress.com |
| TRAIL Induction | Induces TRAIL gene expression. nih.gov | Unable to induce TRAIL. nih.gov |
| Cell Viability Effect | Induces cancer cell death. nih.gov | No significant effect on cell death at therapeutic concentrations. nih.gov |
| DRD2 Antagonism | Active antagonist. aacrjournals.orgresearchgate.net | Inactive. aacrjournals.orgresearchgate.net |
Discovery and Preclinical Evaluation of ONC-201 Dihydrochloride Analogs
Building on the unique pharmacophore of ONC-201, medicinal chemistry efforts have generated a series of analogs, collectively known as imipridones, to explore derivatives with potentially improved or distinct therapeutic characteristics. oncotarget.comnih.govnih.gov
Through the synthesis and screening of numerous derivatives, several promising analogs have been identified, most notably ONC206 and ONC212. nih.govnih.gov These second-generation imipridones were prioritized based on their in vitro potency in cancer cell lines and a lack of toxicity to normal human fibroblasts. nih.govnih.govresearchgate.net While sharing the core mechanism of ONC-201, including the induction of the integrated stress response (ISR) and inactivation of Akt/ERK signaling, they exhibit distinct properties. nih.govnih.govresearchgate.net
ONC206, a difluorobenzyl imipridone, demonstrated an improved ability to inhibit cancer cell migration compared to ONC-201. nih.govnih.govresearchgate.netchimerix.com In contrast, ONC212, a trifluoromethylbenzyl imipridone, was noted for its rapid kinetics, inducing downstream signaling pathways faster than the parent compound. nih.govnih.govresearchgate.netchimerix.com For example, ONC212 induces CHOP and DR5 mRNA at 12 hours, whereas ONC201 and ONC206 do so at 24 hours. chimerix.com These analogs, which are more potent than ONC-201, are also activators of the mitochondrial protease ClpP. oncotarget.comaacrjournals.orgresearchgate.netmdpi.com
Preclinical evaluations have revealed that ONC-201 analogs can exhibit superior efficacy in specific cancer types compared to the parent compound. researchgate.net ONC212, for instance, has shown broad-spectrum efficacy at nanomolar concentrations across both solid tumors and hematological malignancies. nih.govnih.govresearchgate.net It demonstrated particularly improved efficacy relative to ONC-201 in skin cancer models. nih.govnih.govresearchgate.net Moreover, ONC212 proved effective in BRAF V600E melanoma xenograft models that are less sensitive to ONC-201. nih.govresearchgate.net In studies on pancreatic cancer cell lines, all sixteen lines tested showed high sensitivity to ONC212, whereas only four were highly sensitive to ONC201. asco.org
ONC206 has also shown enhanced potency in several cancer models. It is approximately 20 times more potent than ONC-201 in glioblastoma (GBM) cells. aacrjournals.org It demonstrated increased cell death at lower doses than ONC-201 in medulloblastoma (MB) cell lines and was effective against patient-derived SHH, WNT, and Group 3 tumors ex vivo. nih.gov Additionally, ONC206 has shown improved efficacy in models of uterine serous cancer. researchgate.net
| Compound | Tumor Subtype | Observed Improvement |
| ONC212 | Skin Cancer | Improved efficacy relative to ONC201. nih.govresearchgate.net |
| BRAF V600E Melanoma | Efficacious in models less sensitive to ONC201. nih.govresearchgate.net | |
| Pancreatic Cancer | High sensitivity across all tested cell lines, unlike ONC201. asco.org | |
| Hepatocellular Carcinoma | More sensitive to ONC212 than ONC201 in xenograft models. nih.gov | |
| ONC206 | Glioblastoma (GBM) | ~20 times more potent than ONC201. aacrjournals.org |
| Medulloblastoma (MB) | Increased cell death at lower doses compared to ONC-201. nih.gov | |
| Uterine Serous Cancer | Improved in vivo efficacy relative to ONC201. researchgate.net | |
| Biliary Tract Cancer | Lower IC50 values compared to ONC201. aacrjournals.org |
Structure-activity relationship (SAR) studies have been instrumental in guiding the development of new imipridone analogs. nih.govasco.org These studies have established several key principles for modulating the biological activity of this chemical class. A foundational finding is that the angular tricyclic core of the imipridone is essential for anti-cancer activity; conversion to a linear isomer ablates its effects. aacrjournals.orgresearchgate.netnih.gov
Modifications to the peripheral benzyl (B1604629) rings have been shown to significantly influence potency and target engagement. nih.govresearchgate.net The addition of electron-withdrawing groups, such as fluorine atoms, to one of the benzyl rings (the 2-methylbenzyl ring on N4) generally enhances the potency of both GPCR engagement and anti-cancer effects. aacrjournals.orgresearchgate.netnih.gov This is exemplified by the increased potency of the di- and tri-fluorinated analogs ONC206 and ONC212. nih.govgoogle.com Conversely, derivatization of the other benzyl ring (on N7) or its complete removal tends to be inactivating or impairs anti-cancer effects. aacrjournals.orgresearchgate.net These SAR studies have enabled the systematic design of new imipridone derivatives with fine-tuned properties, leading to compounds with significantly lower IC50 values and enhanced potency compared to ONC-201. google.commdpi.com
Impact of Onc 201 Dihydrochloride on the Tumor Microenvironment
Effects on Cancer-Associated Fibroblasts
Cancer-associated fibroblasts (CAFs) are a critical component of the TME, known to support tumor growth, invasion, and drug resistance through various mechanisms, including the secretion of cytokines and remodeling of the extracellular matrix. mdpi.com Research indicates that ONC-201 can modulate the pro-tumorigenic functions of these cells, particularly senescent CAFs. aacrjournals.org
Cellular senescence, a state of irreversible cell cycle arrest, and its associated secretory phenotype (SASP) can contribute to cancer progression within the TME. aacrjournals.orgaacrjournals.org Studies investigating the interplay between cancer cells and chemotherapy-induced senescent fibroblasts have revealed that the presence of senescent cells can foster resistance to conventional therapies like 5-fluorouracil (B62378). aacrjournals.org A key finding is that the expression of TNF-Related Apoptosis-Inducing Ligand (TRAIL), a pro-apoptotic cytokine, is often reduced in these senescent fibroblasts. aacrjournals.org
ONC-201, acting as a TRAIL-inducer, has been shown to counteract this effect. aacrjournals.org In co-culture models of colon cancer cells (HT29) and senescent IMR90 fibroblasts, treatment with ONC-201 led to a reduction in cancer cell colony formation and viability. aacrjournals.org This suggests that ONC-201 can suppress cancer cell growth by intervening in the supportive microenvironment created by senescent CAFs. aacrjournals.org
Furthermore, investigations into the heterogeneity of cytokine secretion from individual senescent fibroblasts have shown that these cells exhibit significant polyfunctionality, meaning a subpopulation of cells can secrete multiple different cytokines. aacrjournals.org Treatment with ONC-201 was found to reduce this cytokine polyfunctionality in live senescent fibroblasts, indicating a modulation of their secretory profile. aacrjournals.org This bystander effect, where ONC-201 induces TRAIL in fibroblast cells, can contribute to the apoptosis of neighboring tumor cells. nih.govresearchgate.net
| Feature | Effect of ONC-201 Dihydrochloride (B599025) on Cancer-Associated Fibroblasts | Source |
| Mechanism | Induces TRAIL expression in fibroblast cells. | aacrjournals.orgnih.govresearchgate.net |
| Impact on Senescent CAFs | Reduces cytokine polyfunctionality and suppresses their pro-tumorigenic effects. | aacrjournals.orgaacrjournals.org |
| Outcome | Contributes to tumor cell apoptosis via a bystander effect and overcomes resistance conferred by senescent fibroblasts. | aacrjournals.orgnih.govresearchgate.net |
Modulation of Immune Cell Components Within the Tumor Microenvironment
Beyond the innate immune system, ONC-201 also modulates the adaptive immune response. researchgate.netfoxchase.org It has been shown to increase the intra-tumoral presence of CD3+, CD4+, and CD8+ T cells. researchgate.netfoxchase.org In some preclinical models, the combination of ONC-201 with other agents resulted in an increased abundance of both lymphoid and myeloid cell populations within tumors, leading to higher activation and proliferation of CD4+ T cells and greater activation of CD8+ T cells. oup.com This influx of T cells is crucial for a robust anti-tumor immune response.
The mechanism for this immune modulation is linked to several pathways. ONC-201 is a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2), which is expressed on both tumor and immune cells. foxchase.org Dopamine is a known regulator of the innate and adaptive immune systems, and its receptors are expressed by various immune cells, including NK and T-cells. nih.gov Additionally, ONC-201 has been found to inactivate the JAK/STAT pathway and downregulate NF-κB, both of which are important in controlling tumor growth and modulating the immune system. biospace.com These effects are thought to be a downstream consequence of the integrated stress response induced by the compound. biospace.com
| Immune Cell Type | Effect of ONC-201 Dihydrochloride | Research Findings | Source |
| Natural Killer (NK) Cells | Increased infiltration, activation, and TRAIL secretion. | Observed in mouse models and patient peripheral blood; depletion reduces anti-tumor efficacy. | nih.govresearchgate.netfoxchase.orgoncotarget.com |
| CD3+ T Cells | Increased intratumoral accumulation and activation. | Observed in mouse models and patients. | foxchase.org |
| CD4+ T Cells | Increased intratumoral presence; higher activation and proliferation in combination studies. | Contributes to adaptive immune response. | researchgate.netoup.com |
| CD8+ T Cells | Increased intratumoral presence and higher activation. | Key effector cells for killing cancer cells. | researchgate.netoup.com |
Advanced Methodologies and Research Tools in Onc 201 Dihydrochloride Studies
In Vitro Culture Systems: Application of 3D Neurosphere Cultures
Three-dimensional (3D) neurosphere cultures have emerged as a vital in vitro model for studying ONC-201, particularly in the context of brain tumors like glioblastoma (GBM). These cultures, often established from freshly isolated human glioblastoma tumors, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture. amegroups.orgnih.gov This system is particularly valuable for assessing the activity of ONC-201 against cancer stem-like cells (CSCs), a subpopulation of tumor cells believed to drive tumor recurrence and therapy resistance. amegroups.orgnih.gov
Studies have demonstrated that ONC-201 effectively inhibits the growth and proliferation of glioblastoma CSCs within these 3D neurosphere models. amegroups.orgnih.govnih.gov For instance, research has shown that ONC-201 can reduce the self-renewal capacity of glioma-initiating cells (GICs), as evidenced by decreased formation of secondary and tertiary glioma spheres. nih.gov This inhibitory effect on self-renewal is a key indicator of the compound's potential to target the aggressive and resilient CSC population. nih.gov The ability of ONC-201 to suppress CSC-enriched neurosphere cultures from both newly diagnosed and recurrent GBM patient samples underscores its potential therapeutic utility. nih.gov Furthermore, ex vivo studies using 3D cultures of H3 K27M-mutant glioma have shown overexpression of DRD2, a target of ONC-201. ascopubs.org
Patient-Derived Xenograft (PDX) Models for Translational Preclinical Research
Patient-derived xenograft (PDX) models represent a critical translational research tool in the preclinical evaluation of ONC-201. In these models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, allowing for the study of the drug's efficacy in a system that retains the histological and genetic characteristics of the original human tumor.
PDX models have been instrumental in demonstrating the in vivo anti-tumor effects of ONC-201 in various cancers, including high-grade gliomas. nih.govbiospace.com For example, preclinical studies utilizing PDX models of glioblastoma have identified a subset of tumors with low EGFR expression and high DRD2 expression that are particularly sensitive to ONC-201 treatment. biospace.com In these models, ONC-201 has been shown to reduce tumor growth. nih.gov
Furthermore, PDX models have been used to assess the pharmacokinetics and pharmacodynamics of ONC-201. nih.govnih.govoup.com Studies using these models have confirmed that ONC-201 can cross the blood-brain barrier and have demonstrated a survival benefit in orthotopic mouse xenograft models of glioblastoma. oncotarget.comchimerix.com The use of PDX models has provided strong preclinical evidence supporting the clinical investigation of ONC-201 in patients with recurrent high-grade gliomas. nih.govbiospace.com
Molecular Profiling Techniques
Gene expression analysis techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq), have been pivotal in unraveling the molecular mechanisms of ONC-201. These methods allow researchers to identify changes in gene expression patterns induced by the compound, providing insights into the cellular pathways it affects.
RNA-seq analysis of cancer cells treated with ONC-201 has revealed significant alterations in the expression of genes related to mitochondrial function and metabolism. oncotarget.comnih.gov Specifically, ONC-201 has been shown to suppress the expression of multiple mitochondrial DNA (mtDNA)-encoded genes and nuclear-encoded mitochondrial genes involved in oxidative phosphorylation. oncotarget.comnih.gov Time-course RNA sequencing in diffuse midline glioma (DMG) cell lines treated with ONC-201 showed robust upregulation of ATF4 and CHOP, indicating potent activation of the integrated stress response (ISR) signaling pathway. oup.com
Furthermore, transcriptome analyses have identified shifts in gene expression signatures related to quiescent glioblastoma populations and glioma stem cells following treatment with ONC-201 in combination with radiation. nih.gov A targeted network analysis of gene expression profiles in colorectal cancer cells revealed that ONC-201 downregulates stem cell pathways like Wnt signaling and modulates genes known to regulate self-renewal, such as ID1, ID2, ID3, and ALDH7A1. nih.gov These changes in cancer stem cell-related gene expression were observed prior to the induction of tumor cell death. nih.gov In H3 K27M-mutant glioma, tumors with upregulated genes associated with mitochondrial metabolism showed a positive response to ONC-201. aacrjournals.org
Protein analysis techniques, particularly Western blotting, are fundamental in studying the effects of ONC-201 on cellular signaling pathways. This method allows for the detection and quantification of specific proteins, including their phosphorylation status, which is often indicative of their activation state.
Western blot analyses have been crucial in confirming the downstream effects of ONC-201 on key signaling proteins. For instance, studies have shown that ONC-201 treatment leads to the dual inhibition of Akt and ERK phosphorylation, which in turn causes the dephosphorylation of the transcription factor FOXO3A. nih.gov This dephosphorylated FOXO3A then translocates to the nucleus to activate the transcription of its target genes. nih.gov
Furthermore, Western blotting has been used to demonstrate the induction of proteins involved in the integrated stress response (ISR) and apoptosis. Treatment with ONC-201 has been shown to increase the protein expression of ATF4 and CHOP. oncotarget.comnih.gov The induction of apoptotic markers such as cleaved PARP and cleaved caspase-3 has also been observed following ONC-201 treatment. oncotarget.com In some endometrial cancer cell lines, however, cleaved caspase 3 and 8 were not detected after ONC-201 treatment. nih.gov Additionally, the compound has been shown to induce an increase in the expression of the TRAIL receptor DR5. nih.gov In medulloblastoma cells, ONC-201 treatment resulted in a reduced expression of various respiratory chain complexes. frontiersin.org
The table below summarizes key proteins whose expression or phosphorylation status is altered by ONC-201, as determined by Western blot analysis in various cancer models.
| Protein | Change upon ONC-201 Treatment | Cancer Model(s) | Reference(s) |
| p-Akt | Decreased | Glioblastoma, Diffuse Intrinsic Pontine Glioma | nih.govnih.gov |
| p-ERK | Decreased | Glioblastoma, Diffuse Intrinsic Pontine Glioma | nih.govnih.gov |
| FOXO3A | Dephosphorylated | Glioblastoma | nih.gov |
| ATF4 | Increased | Colorectal Cancer, Glioma, Breast Cancer | oncotarget.comnih.govnih.gov |
| CHOP | Increased | Colorectal Cancer, Glioma, Breast Cancer | oup.comoncotarget.comnih.gov |
| DR5 | Increased | Endometrial Cancer | nih.gov |
| Cleaved PARP | Increased | Glioma | oncotarget.com |
| Cleaved Caspase-3 | Increased | Glioma | oncotarget.com |
| Respiratory Chain Complexes | Decreased | Medulloblastoma | frontiersin.org |
| Cyclin D1 | Decreased | Colorectal Cancer | nih.gov |
Biochemical assays are essential for directly measuring the impact of ONC-201 on cellular metabolism, particularly its effects on mitochondrial function. These assays provide quantitative data on key metabolic parameters, such as cellular ATP levels and mitochondrial respiration rates.
A consistent finding from these assays is that ONC-201 leads to a significant depletion of cellular ATP. oncotarget.comnih.gov This loss of ATP is often enhanced when cancer cells are cultured in the absence of glucose, suggesting that ONC-201 targets mitochondrial respiration. oncotarget.com
Extracellular flux analysis, a technique that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), has been employed to dissect the effects of ONC-201 on mitochondrial respiration and glycolysis, respectively. These studies have shown that ONC-201 significantly decreases mitochondrial respiration in various cancer cell lines, including glioblastoma and breast cancer. elifesciences.orgnih.govbiorxiv.org Specifically, ONC-201 has been found to impair ATP-linked respiration. nih.gov Interestingly, while suppressing oxidative phosphorylation, ONC-201 can lead to a compensatory increase in the glycolytic rate in some glioblastoma cells. nih.gov The combination of ONC-201 with the glycolysis inhibitor 2-Deoxyglucose has been shown to induce a state of energy depletion and synergistic anti-cancer effects. nih.gov
The table below summarizes the key metabolic effects of ONC-201 as determined by various biochemical assays.
| Metabolic Parameter | Effect of ONC-201 | Assay/Technique | Cancer Model(s) | Reference(s) |
| Cellular ATP Levels | Decreased | CellTiter-Glo® | Breast Cancer, Endometrial Cancer, Medulloblastoma | oncotarget.comnih.govfrontiersin.org |
| Mitochondrial Respiration (OCR) | Decreased | Extracellular Flux Analysis | Glioblastoma, Breast Cancer, Medulloblastoma | frontiersin.orgelifesciences.orgnih.gov |
| ATP-Linked Respiration | Decreased | Extracellular Flux Analysis | Glioblastoma | nih.gov |
| Glycolysis (ECAR) | Increased | Extracellular Flux Analysis | Glioblastoma | nih.gov |
| Mitochondrial DNA (mtDNA) | Decreased | - | Breast Cancer, Endometrial Cancer | oncotarget.comnih.gov |
Protein Analysis (e.g., Western Blot, Phosphorylation Status)
Structural Biology Techniques
Structural biology techniques are employed to determine the three-dimensional structure of molecules, which is crucial for understanding how a drug like ONC-201 interacts with its molecular targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the precise chemical structure of ONC-201. nih.gov
Initial reports described the structure of ONC-201 as a linear imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative. However, subsequent and more detailed structural elucidation studies, including NMR and X-ray crystallography of the dihydrochloride (B599025) salt form, confirmed that the active anti-cancer compound possesses an angular [3,4-e] isomeric structure. nih.gov This clarification of the correct angular structure of ONC-201 is vital for understanding its binding to target proteins and for the rational design of future analogs. While the structure of ONC-201 itself has been determined, detailed structural information about its binding to key targets like the mitochondrial protease ClpP is an area of ongoing investigation. The application of techniques like cryo-electron microscopy (cryo-EM) could provide further insights into these interactions at an atomic level. technologynetworks.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in resolving a critical ambiguity regarding the chemical structure of ONC-201. Initially, the compound was believed to possess a linear imidazo[1,2-a]pyrido[4,3-d]pyrimidine structure. nih.govnih.gov However, disparities in biological activity between different batches of the compound prompted a more thorough structural investigation. nih.gov
Researchers employed one-dimensional (1D) and two-dimensional (2D) NMR analyses, including ¹H and ¹³C NMR spectroscopy, to study the ONC-201 dihydrochloride salt produced by Oncoceutics, as well as the free base form from the National Cancer Institute (NCI). nih.gov These studies, conducted in a d6-DMSO solvent, allowed for complete chemical shift assignments. nih.govresearchgate.net The resulting spectra were distinctly different from those expected for the linear isomer, particularly in the 3.4–4.0 ppm range of the ¹H spectrum. nih.gov The NMR data definitively confirmed that the biologically active compound is, in fact, an angular [3,4-e] isomer, specifically 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one. nih.govresearchgate.net This angular structure is now recognized as the correct and highly active form of ONC-201 used in preclinical and clinical studies. nih.govnih.gov
X-ray Crystallography for Definitive Structural Elucidation
To unequivocally determine the three-dimensional arrangement of atoms, X-ray crystallography was performed on the dihydrochloride salt of ONC-201. nih.govresearchgate.net This technique provided the definitive evidence that corroborated the findings from NMR spectroscopy. nih.gov Optimal crystals were grown from a solution of ethanol (B145695) with a trace of water. nih.govresearchgate.net
The crystallographic analysis revealed that this compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The precise measurements obtained from this analysis confirmed the angular [3,4-e] isomeric structure of the molecule. nih.govresearchgate.net These results were crucial in correcting the initial misconception about the compound's structure and ensuring that all subsequent research and clinical development were based on the correct molecular entity. nih.govnih.gov
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a | 11.7746(3) Å |
| b | 10.3998(2) Å |
| c | 21.9517(5) Å |
| β | 95.1950(10)° |
| Volume (V) | 2677.02(10) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density (dcalc) | 1.254 g/cm³ |
Data derived from X-ray crystallography studies of this compound. nih.govresearchgate.net
Computational Studies and Molecular Modeling for Ligand Binding Prediction
Computational methods have been instrumental in predicting and understanding how ONC-201 interacts with its molecular targets. nih.gov Initial target identification was aided by a machine learning-based algorithm which predicted that ONC-201 binds to the dopamine (B1211576) D2 receptor (DRD2). nih.gov
Subsequent computational modeling and simulation studies have provided deeper insights into this interaction. researchgate.netnih.gov These models suggest that ONC-201 interacts with the D2R in a "bitopic" manner. researchgate.netnih.govresearchgate.net In this proposed binding mode, the central imipridone core of ONC-201 extends into the orthosteric binding site, which is the primary binding site for the natural ligand, dopamine. researchgate.netnih.gov However, it does not appear to directly compete with dopamine. Simultaneously, a secondary phenyl ring on the ONC-201 molecule engages with an allosteric binding pocket, a distinct site on the receptor that can modulate its activity. researchgate.netnih.gov This predicted interaction is consistent with experimental findings that characterize ONC-201 as a negative allosteric modulator. nih.govresearchgate.net Furthermore, docking studies have been employed to visualize and analyze the binding interactions between ONC-201 and the mitochondrial protease ClpP. progettoheal.com
Genetic Manipulation Techniques
To validate the molecular targets of ONC-201 and investigate mechanisms of resistance, researchers have utilized powerful genetic manipulation techniques. These tools allow for the specific alteration of gene expression in cancer cells to observe the resulting impact on drug sensitivity and signaling pathways.
Gene Knockdown Studies (e.g., ATF4, ClpP)
Gene knockdown experiments, often using techniques like RNA interference (RNAi) or CRISPR, have been critical in confirming the roles of specific proteins in the mechanism of action of ONC-201. Studies have shown that the mitochondrial protease ClpP is essential for some of ONC-201's anticancer effects. nih.govresearchgate.net Inactivation or knockdown of the CLPP gene in leukemia, lymphoma, and glioblastoma cells conferred resistance to ONC-201. nih.govresearchgate.net Specifically, CLPP knockdown in certain cells eliminated the ONC-201-induced upregulation of CHOP, a key protein in the integrated stress response (ISR). nih.gov
Similarly, the role of Activating Transcription Factor 4 (ATF4), a central regulator of the ISR, has been investigated. nih.govfrontiersin.org Knockdown of ATF4 was shown to prevent the ONC-201-induced upregulation of downstream genes like asparagine synthetase (ASNS), confirming that ONC-201 triggers a classical ISR pathway dependent on ATF4. frontiersin.org These studies provide direct evidence that ClpP and ATF4 are integral components of the cellular response to ONC-201. nih.govfrontiersin.org
Development of Acquired Resistance Cell Lines for Mechanistic Studies
To understand how tumors might evade the effects of ONC-201 over time, researchers have developed cancer cell lines with acquired resistance to the compound. plos.orgoncotarget.com By chronically exposing initially sensitive cancer cell lines, such as RKO colorectal cancer cells or T98G and SF8628 glioblastoma cells, to ONC-201, scientists have selected for and isolated populations of cells that can survive and proliferate despite treatment. oncotarget.comchimerix.com
These resistant cell lines are invaluable tools for mechanistic studies. oncotarget.com When treated with ONC-201, these cells fail to exhibit the characteristic signaling effects seen in sensitive cells, such as the induction of the ATF4 pathway or the inactivation of Akt/ERK signaling. oncotarget.com Comparing the molecular profiles (e.g., RNA and protein expression) of the resistant cells to their sensitive parental counterparts helps to identify the pathways that drive resistance. chimerix.comchimerix.com For example, these models have suggested that tumor hypoxia may be a mechanism of resistance. chimerix.com Studies using glioblastoma cells with acquired resistance to ONC-201 also revealed partial cross-resistance to the related compound ONC206, indicating both overlapping and distinct mechanisms between the two imipridones. chimerix.com
Preclinical Biomarker Development
A key goal of preclinical research is to identify biomarkers—measurable indicators that can predict a drug's activity or a patient's response. For ONC-201, several potential pharmacodynamic and predictive biomarkers have been identified in laboratory and animal models.
Pharmacodynamic biomarkers are used to show that the drug is engaging its target and having a biological effect. For ONC-201, two serum-based biomarkers were selected for early clinical trials based on preclinical findings:
Prolactin: ONC-201's antagonism of the DRD2 receptor is expected to cause an increase in the secretion of the hormone prolactin, which can be measured in the blood. nih.govamegroups.org
Cleaved Cytokeratin 18 (cCK18): As ONC-201 induces apoptosis (programmed cell death) in tumor cells, levels of cCK18, a marker of epithelial cell apoptosis, may increase in the serum. nih.gov
Predictive biomarkers aim to identify which tumors are most likely to respond to treatment. Preclinical studies have revealed several promising candidates:
DRD2/DRD5 Expression: High expression of the target receptor DRD2 and low expression of the related DRD5 receptor has been identified as a biomarker signature associated with enhanced sensitivity to ONC-201. virtualtrials.org
H3 K27M Mutation: Gliomas harboring the H3 K27M histone mutation have been identified as a molecular subtype particularly responsive to ONC-201. virtualtrials.org These tumors often exhibit the favorable DRD2-high/DRD5-low expression profile. virtualtrials.org
Cancer Stem Cell (CSC) Gene Expression: The basal expression levels of certain CSC-related genes, such as ID1, CD44, HES7, and TCF3, have been found to significantly correlate with ONC-201 efficacy across large panels of cancer cell lines. plos.org
Hypoxia-Related Gene Expression: Elevated expression of genes associated with hypoxia (low oxygen) has been linked to resistance to ONC-201, suggesting this could be a negative predictive biomarker. chimerix.com
Research indicates that a single biomarker may not fully capture sensitivity across different tumor types, and that using a combination of biomarkers may provide stronger predictive power. plos.orgchimerix.com
| Biomarker Category | Biomarker | Rationale / Finding | Source |
|---|---|---|---|
| Pharmacodynamic (Measures Drug Effect) | Prolactin | Increases in serum due to DRD2 antagonism. | nih.govamegroups.org |
| cCK18 | Increases in serum as a result of tumor cell apoptosis. | nih.gov | |
| Predictive (Predicts Drug Sensitivity) | DRD2 / DRD5 Expression | High DRD2 and low DRD5 expression correlates with sensitivity. | virtualtrials.org |
| H3 K27M Mutation | Gliomas with this mutation are a responsive subtype. | virtualtrials.org | |
| CSC-related Genes (e.g., ID1, CD44) | Baseline expression correlates with efficacy in cell line panels. | plos.org | |
| Hypoxia Gene Signature | Elevated expression correlates with resistance. | chimerix.com |
Table of potential preclinical biomarkers for ONC-201.
Pharmacodynamic Biomarkers for Mechanism Engagement (e.g., Caspase-Cleaved Cytokeratin 18)
Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its intended target and eliciting the expected biological response. In the study of ONC-201, which induces apoptosis (programmed cell death) in epithelial-derived tumor cells, caspase-cleaved cytokeratin 18 (cCK18) has been identified as a key serum biomarker. nih.govx-mol.com
Cytokeratin 18 (CK18) is a protein found in epithelial cells. During apoptosis, caspases, which are enzymes central to the apoptotic process, cleave CK18. The resulting fragment, cCK18, is released into the bloodstream and can be measured. x-mol.com Its presence serves as a direct indicator of apoptosis occurring in epithelial tumor cells following treatment with a therapeutic agent like ONC-201. nih.gov
Research findings from early clinical trials have validated the use of cCK18 as a PD biomarker for ONC-201. nih.govbiocrick.com In a first-in-human Phase I study involving patients with advanced solid tumors, serum levels of cCK18 were measured to assess the pro-apoptotic effects of ONC-201. nih.gov Assays demonstrated a notable induction of cCK18, confirming the drug's mechanism of engagement in patients. nih.govbiocrick.com
The M30 and M65 ELISAs are used to quantify serum cCK18 and total CK18, respectively. nih.govx-mol.com The M30 assay specifically measures the caspase-cleaved fragment, reflecting apoptosis, while the M65 assay measures both the fragment and the full-length protein released during any form of cell death, including necrosis. nih.govx-mol.com In one study, a patient who experienced prolonged stable disease for over nine cycles showed increases in the M30 assay (apoptosis), but not in the M65 assay (total cell death). Conversely, a patient with rapid disease progression showed increases in the M65 assay but not the M30, suggesting cell death via necrosis rather than the targeted apoptotic pathway. nih.gov This highlights the utility of measuring cCK18 to specifically monitor the desired apoptotic effect of ONC-201.
| Biomarker | Assay | Biological Process Indicated | Key Research Finding with ONC-201 | Reference |
|---|---|---|---|---|
| Caspase-Cleaved Cytokeratin 18 (cCK18) | M30 ELISA | Apoptosis in epithelial cells | Serum levels were induced in patients, confirming the pro-apoptotic mechanism of ONC-201. | nih.govbiocrick.com |
| Total Cytokeratin 18 | M65 ELISA | Total cell death (Apoptosis + Necrosis) | Used in conjunction with M30 to differentiate between apoptosis and other forms of cell death. | nih.gov |
Metabolite Markers as Indicators of Preclinical Response (e.g., L-2HG in Tumor Cells)
Metabolite markers, or oncometabolites, can serve as powerful indicators of a drug's effect on tumor metabolism and can predict preclinical and clinical response. A significant finding in ONC-201 research, particularly in the context of H3K27M-mutant diffuse midline gliomas (DMG), is the induction of the metabolite L-2-hydroxyglutarate (L-2HG). braintumourresearch.orgmichiganmedicine.orgnih.gov
This discovery was unexpected, as ONC-201 was initially developed to target dopamine receptors. michiganmedicine.orgecancer.org Subsequent research revealed that ONC-201 enters tumor cells and affects the mitochondria. braintumourresearch.orgmichiganmedicine.org This leads to a disruption of the tricarboxylic acid (TCA) cycle and an increase in L-2HG levels in the tumor cells. nih.gov This elevation of L-2HG has been observed in both cultured H3K27M-DMG cells and in the cerebrospinal fluid (CSF) of patients who responded to ONC-201 treatment. michiganmedicine.orgnih.gov
The significance of increased L-2HG lies in its ability to act as an epigenetic modifier. michiganmedicine.orgnih.gov In H3K27M-mutant gliomas, there is a characteristic global reduction in a repressive histone mark called H3K27me3. The accumulation of L-2HG induced by ONC-201 was found to reverse this epigenetic state, leading to an increase in H3K27me3. nih.gov This epigenetic reversal causes the tumor cells to differentiate more and divide less, contributing to the anti-tumor effect of the drug. braintumourresearch.orgmichiganmedicine.org Studies have shown that the longer patients were treated with ONC-201, the more their tumors exhibited these favorable epigenetic changes. braintumourresearch.orgmichiganmedicine.org Therefore, L-2HG serves as both a pharmacodynamic marker of ONC-201's mitochondrial engagement and a predictive biomarker for treatment response in this specific patient population. nih.gov
| Metabolite Marker | Tumor Type | Effect of ONC-201 | Mechanism and Significance | Reference |
|---|---|---|---|---|
| L-2-hydroxyglutarate (L-2HG) | H3K27M-mutant Diffuse Midline Glioma (DMG) | Increased levels in tumor cells and patient cerebrospinal fluid (CSF). | Disrupts tumor metabolism and reverses tumor-defining epigenetic signals, causing cells to differentiate more and divide less. Serves as an indicator of treatment response. | braintumourresearch.orgmichiganmedicine.orgnih.gov |
Future Research Directions and Unanswered Questions Regarding Onc 201 Dihydrochloride
Further Elucidation of Upstream Target Engagement Mechanisms
While it is established that ONC-201 acts as a selective antagonist of the G protein-coupled dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease caseinolytic protease P (ClpP), the precise sequence and interplay of these upstream events are not fully understood. nih.govresearchgate.net The link between dopamine receptor antagonism and the downstream signaling cascades, including the integrated stress response (ISR) and inactivation of Akt/ERK pathways, is an area requiring deeper investigation. amegroups.org Research is needed to unravel how these initial binding events translate into the profound anti-cancer effects observed. nih.gov Further studies are also required to fully understand the molecular pathways and potential off-target effects through methods like transcriptomics. oncotarget.com
Comprehensive Characterization of Diverse Resistance Mechanisms
The development of resistance to ONC-201 is a critical area of ongoing research. Studies have shown that some cancer cell lines can acquire resistance to the compound. oncotarget.com For instance, in diffuse intrinsic pontine glioma (DIPG) cell lines with decreased sensitivity, an upregulation of the PI3K/AKT/mTOR signaling axis has been observed. nih.gov Additionally, high baseline expression of EGFR and the transcription factor FOXG1 has been identified as a potential biomarker of resistance to ONC-201 in H3 K27M-mutant diffuse midline glioma. nih.govresearchgate.net Another identified mechanism of resistance involves high innate expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, hypoxic conditions in tumors may also contribute to resistance against both ONC-201 and its analog, ONC-206. chimerix.com A comprehensive understanding of these and other potential resistance mechanisms is essential for developing strategies to overcome them, potentially through combination therapies. michiganmedicine.org
Exploration of Additional Imipridone Analogs with Unique Therapeutic Potentials
The unique imipridone chemical structure of ONC-201 has spurred the synthesis and evaluation of several analogs with the aim of identifying compounds with distinct and potentially enhanced therapeutic properties. chimerix.comresearchgate.nettandfonline.comnih.gov Analogs such as ONC-206 and ONC-212 have shown promise, exhibiting greater potency and different activity profiles compared to the parent compound. chimerix.comtandfonline.comnih.govnih.gov
| Imipridone Analog | Observed Characteristics | Potential Advantage |
| ONC-206 | Improved inhibition of cell migration compared to ONC-201. chimerix.comresearchgate.nettandfonline.comnih.gov | May be more effective against metastatic cancers. |
| ONC-212 | Rapid kinetics of activity and broad-spectrum efficacy at nanomolar concentrations. chimerix.comresearchgate.nettandfonline.comnih.gov Efficacious in BRAF V600E melanoma models less sensitive to ONC-201. chimerix.comresearchgate.nettandfonline.comnih.govnih.gov | Potentially more potent and faster-acting, with a broader range of applications, including resistant tumors. |
These findings highlight the potential for the imipridone scaffold to yield a new generation of anti-cancer agents with tailored therapeutic profiles. chimerix.comresearchgate.nettandfonline.comnih.gov Further development of these and other analogs is warranted to explore their full clinical potential. nih.gov
Refining Predictive Biomarkers for Preclinical Therapeutic Response
Identifying patients who are most likely to respond to ONC-201 is a key goal for its clinical development. Several potential predictive biomarkers have been identified, but further refinement is needed. While DRD2 expression did not consistently predict response, low expression of DRD5 has been suggested to correlate with higher sensitivity. chimerix.com In H3 K27M-mutant diffuse midline glioma, baseline tumor gene expression of EGFR and FOXG1 has been identified as a strong biomarker of response, with lower expression correlating with better outcomes. nih.govresearchgate.net Conversely, increased baseline expression of genes involved in mitochondrial function has been associated with an improved radiographic response. researchgate.net A comprehensive, multi-faceted biomarker strategy, potentially combining protein expression, genomics, and transcriptomics, will be crucial for accurately predicting clinical benefit in different tumor types. chimerix.com
| Potential Biomarker | Association with ONC-201 Response | Tumor Context |
| Low DRD5 Expression | Increased sensitivity. chimerix.com | General |
| Low EGFR Expression | Improved radiographic response. nih.govresearchgate.net | H3 K27M-mutant diffuse midline glioma |
| Low FOXG1 Expression | Improved radiographic response. nih.govresearchgate.net | H3 K27M-mutant diffuse midline glioma |
| High Mitochondrial Function Gene Expression | Improved radiographic response. researchgate.net | H3 K27M-mutant diffuse midline glioma |
| CLPP Expression | Strongest predictor of sensitivity at a pan-cancer level. researchgate.net | Pan-cancer |
Understanding Context-Dependent Mechanisms of Action (e.g., TRAIL-Dependent vs. TRAIL-Independent Effects)
The mechanism of action of ONC-201 appears to be context-dependent, with both TRAIL-dependent and TRAIL-independent pathways contributing to its anti-cancer effects. oncotarget.comnih.govnih.gov In some cancer types, such as certain solid tumors, the induction of TRAIL and its receptor DR5 is a key driver of apoptosis. nih.govnih.govoncotarget.comfrontiersin.org However, in other contexts, including hematological malignancies and certain breast cancer subtypes, ONC-201 can induce apoptosis or have anti-proliferative effects through TRAIL-independent mechanisms. nih.govfrontiersin.org These can involve the activation of the integrated stress response and a decrease in cyclin D1 expression, leading to cell cycle arrest. oncotarget.comnih.gov For example, in some triple-negative breast cancer cell lines, ONC-201's effects are blocked by a TRAIL-neutralizing antibody, while in other breast cancer cells, cell death is TRAIL-independent. nih.govnih.gov A deeper understanding of what determines the dominant mechanism of action in different cellular and tumor contexts will be critical for optimizing its therapeutic use.
Q & A
Q. What is the molecular mechanism by which ONC-201 Dihydrochloride induces TRAIL expression in tumor cells?
ONC-201 inhibits Akt and ERK kinase activity, leading to Foxo3a dephosphorylation and subsequent nuclear translocation. In the nucleus, Foxo3a binds to the TRAIL promoter, upregulating its transcription. This p53-independent mechanism enhances endogenous TRAIL production, promoting apoptosis in tumor cells .
Q. What key considerations should guide the design of in vitro assays for evaluating ONC-201’s efficacy?
- Use tumor cell lines with varying p53 status to assess TRAIL induction specificity.
- Include dose-response curves (e.g., 0.1–10 µM) to determine IC50 values.
- Measure apoptosis via Annexin V/PI staining and caspase-3/7 activation.
- Control for off-target effects using siRNA knockdown of Foxo3a or TRAIL receptors .
Q. How does the dihydrochloride salt form influence ONC-201’s solubility and stability in experimental preparations?
The dihydrochloride salt enhances aqueous solubility compared to the free base, critical for in vivo administration. Stability assessments should include:
- pH-dependent solubility profiling.
- Long-term storage at -20°C in desiccated conditions to prevent hydrolysis.
- Regular HPLC or mass spectrometry to verify chemical integrity .
Q. What methodologies ensure compound integrity and purity during experimental use?
- Validate purity (>95%) via HPLC with UV detection or NMR spectroscopy.
- Cross-reference with Certificate of Analysis (COA) for batch-specific data.
- Prepare fresh stock solutions in DMSO or sterile saline to avoid degradation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro cytotoxicity and in vivo antitumor efficacy of ONC-201?
- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) in preclinical models.
- Assess tumor microenvironment factors (e.g., stromal interactions, hypoxia) that may modulate TRAIL sensitivity.
- Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor complexity .
Q. What strategies optimize ONC-201’s blood-brain barrier (BBB) penetration for treating CNS tumors?
- Quantify drug concentrations in cerebrospinal fluid (CSF) via LC-MS/MS.
- Employ in vivo imaging (e.g., PET with radiolabeled ONC-201) to track BBB transit.
- Test efficacy in glioblastoma models with intact or disrupted BBB to identify dosing windows .
Q. How can data contradictions in ONC-201’s dual TRAIL upregulation in normal and tumor cells be resolved?
- Perform single-cell RNA sequencing to identify tumor-specific transcriptional networks.
- Compare chromatin accessibility (ATAC-seq) between normal and tumor cells to uncover Foxo3a binding site disparities.
- Validate findings using co-culture systems to model cell-cell interactions .
Q. What integrative approaches elucidate ONC-201’s off-target effects and resistance mechanisms?
- Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map signaling pathway perturbations.
- Use CRISPR-Cas9 screens to identify genetic modifiers of ONC-201 sensitivity.
- Profile epigenetic changes (ChIP-seq for H3K4me3/H3K9me3) to assess LSD1-like activity, if any .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
